molecular formula C17H14N6OS B15606843 Tmv-IN-14

Tmv-IN-14

Cat. No.: B15606843
M. Wt: 350.4 g/mol
InChI Key: XPBVEWIXXJLLAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tmv-IN-14 is a useful research compound. Its molecular formula is C17H14N6OS and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H14N6OS

Molecular Weight

350.4 g/mol

IUPAC Name

4-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-quinolin-2-one

InChI

InChI=1S/C17H14N6OS/c18-23-16(11-5-7-19-8-6-11)21-22-17(23)25-10-12-9-15(24)20-14-4-2-1-3-13(12)14/h1-9H,10,18H2,(H,20,24)

InChI Key

XPBVEWIXXJLLAT-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Tmv-IN-14 (Compound A21): A Novel Quinolinone-Based Inhibitor of Tobacco Mosaic Virus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tobacco Mosaic Virus (TMV) remains a significant threat to a wide range of agricultural crops, causing substantial economic losses worldwide. The development of effective antiviral agents is crucial for managing this resilient plant pathogen. This technical guide provides a comprehensive overview of a promising new inhibitor, Tmv-IN-14, also identified as compound A21. This compound is a novel agrochemical agent, a 1,2,4-triazole/1,3,4-oxadiazole-decorated quinolinone, which has demonstrated significant therapeutic activity against TMV. This document details the quantitative efficacy, experimental methodologies, and the multifaceted mechanism of action of this compound, offering valuable insights for researchers, scientists, and professionals involved in the development of new antiviral strategies.

Quantitative Efficacy of this compound and Related Compounds

The antiviral efficacy of this compound (A21) and its analogs were systematically evaluated for their therapeutic, protective, and inactivation activities against TMV. The results, summarized below, highlight the superior performance of this compound compared to the commercial virucide Ningnanmycin.

CompoundTherapeutic Activity (%)Protective Activity (%)Inactivation Activity (%)EC50 (μg/mL) - Therapeutic
This compound (A21) 69.5 68.2 74.0 200
Ningnanmycin54.2--280
A153.046.760.1-
A1161.454.858.4-
B451.651.251.4-
C142.844.326.0-
C242.251.223.7-
D139.640.324.0-

Data sourced from Liao YM, et al. (2024).[1][2][3]

Mechanism of Action: A Dual Approach to TMV Inhibition

This compound (A21) employs a multi-pronged strategy to inhibit TMV infection, targeting both viral replication and the crucial self-assembly process of the virus particles.[1][2]

1. Inhibition of Viral Replication:

Studies have shown that this compound can effectively suppress the expression of key TMV genes.[1][2] This indicates that the compound interferes with the viral replication machinery within the host plant cells.

2. Disruption of TMV Coat Protein (TMV-CP) Self-Assembly:

A primary mechanism of action for this compound is its strong interaction with the TMV Coat Protein (TMV-CP).[1][2] This interaction disrupts the spontaneous self-assembly of TMV-CP monomers into the characteristic rod-shaped virus particles. By preventing proper virion formation, this compound effectively halts the spread of the virus. Molecular docking and fluorescence titration analyses have confirmed this strong binding affinity.[1][2]

This compound Mechanism of Action cluster_0 TMV Life Cycle cluster_1 This compound (A21) Inhibition TMV TMV Host Cell Entry Host Cell Entry TMV->Host Cell Entry Viral RNA Release Viral RNA Release Host Cell Entry->Viral RNA Release Replication Replication Viral RNA Release->Replication TMV-CP Synthesis TMV-CP Synthesis Replication->TMV-CP Synthesis Virion Assembly Virion Assembly TMV-CP Synthesis->Virion Assembly Systemic Spread Systemic Spread Virion Assembly->Systemic Spread This compound This compound Inhibition of Replication Inhibition of Replication This compound->Inhibition of Replication Suppresses gene expression Binding to TMV-CP Binding to TMV-CP This compound->Binding to TMV-CP Strong interaction Inhibition of Replication->Replication Disruption of Assembly Disruption of Assembly Binding to TMV-CP->Disruption of Assembly Disruption of Assembly->Virion Assembly

Caption: Mechanism of this compound action against TMV.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of this compound.

1. Synthesis of this compound (Compound A21) and Analogs:

The synthesis of the 1,2,4-triazole/1,3,4-oxadiazole-decorated quinolinone derivatives was achieved through a multi-step synthetic route. The general process is outlined below.

This compound Synthesis Workflow Starting Materials Starting Materials Intermediate 1 Intermediate 1 Starting Materials->Intermediate 1 Step 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Step 2 Final Compounds (A-series, B-series, etc.) Final Compounds (A-series, B-series, etc.) Intermediate 2->Final Compounds (A-series, B-series, etc.) Step 3

Caption: General synthetic workflow for quinolinone derivatives.

For detailed synthetic procedures, please refer to the supporting information of Liao YM, et al. (2024).[3]

2. Anti-TMV Activity Assays (Half-Leaf Method):

The in vivo antiviral activity of the synthesized compounds was evaluated using the half-leaf method on Nicotiana glutinosa.

  • Virus Inoculation: The whole leaves were inoculated with TMV.

  • Compound Application:

    • Therapeutic Activity: The right half of the leaf was treated with the compound solution after virus inoculation. The left half was treated with a solvent control.

    • Protective Activity: The left half of the leaf was treated with the compound solution before virus inoculation. The right half was treated with a solvent control.

    • Inactivation Activity: The virus was pre-incubated with the compound solution before being inoculated on the left half of the leaf. The right half was inoculated with a virus-solvent mixture.

  • Data Analysis: The number of local lesions was counted 3-4 days post-inoculation. The inhibition rate was calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100%, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Half-Leaf Method Workflow Plant Preparation (N. glutinosa) Plant Preparation (N. glutinosa) Virus Inoculation Virus Inoculation Plant Preparation (N. glutinosa)->Virus Inoculation Compound Application (Half-Leaf) Compound Application (Half-Leaf) Virus Inoculation->Compound Application (Half-Leaf) Incubation (3-4 days) Incubation (3-4 days) Compound Application (Half-Leaf)->Incubation (3-4 days) Lesion Counting Lesion Counting Incubation (3-4 days)->Lesion Counting Inhibition Rate Calculation Inhibition Rate Calculation Lesion Counting->Inhibition Rate Calculation

Caption: Workflow for the half-leaf anti-TMV assay.

3. Molecular Docking Studies:

To investigate the interaction between this compound and TMV-CP, molecular docking simulations were performed. These studies help to visualize the binding mode and identify the key amino acid residues involved in the interaction.

4. Fluorescence Titration Analysis:

The binding affinity of this compound to TMV-CP was quantitatively determined using fluorescence titration. This method measures the change in fluorescence intensity of TMV-CP upon the addition of the inhibitor, allowing for the calculation of the binding constant.

5. TMV Assembly Assay:

The effect of this compound on the self-assembly of TMV-CP was directly observed through TMV assembly assays. These experiments typically involve monitoring the turbidity or using electron microscopy to visualize the formation of virus-like particles in the presence and absence of the inhibitor.

This compound (compound A21) has emerged as a potent inhibitor of Tobacco Mosaic Virus, demonstrating superior therapeutic efficacy compared to existing commercial agents. Its dual mechanism of action, which involves the inhibition of viral replication and the disruption of virion assembly, makes it a highly promising candidate for the development of new agrochemical solutions. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and related quinolinone-based compounds as effective anti-TMV agents. The strong interaction with the TMV coat protein presents a clear target for structure-based drug design, opening new avenues for the creation of next-generation plant virucides.

References

An In-depth Technical Guide to Tobacco Mosaic Virus (TMV)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological characteristics of the Tobacco Mosaic Virus (TMV). The information is intended for researchers, scientists, and drug development professionals interested in virology, nanotechnology, and biomaterials.

Physicochemical Properties

Tobacco Mosaic Virus is a well-characterized, rod-shaped plant virus. Its stability and self-assembling nature have made it a subject of extensive research.[1]

PropertyValueReference
Morphology Rod-shaped, helical symmetry[2][3]
Size ~300 nm in length, ~18 nm in diameter[4][5]
Molecular Weight 39 x 10^6 Daltons[2]
Sedimentation Coefficient 194 S
Isoelectric Point pH 3.5
Thermal Inactivation Point (TIP) 85-88 °C[1]
Dilution End Point (DEP) 1 x 10^-7[1]
Longevity in vitro 30 days at 25°C[1]

Chemical Structure and Composition

TMV is a ribonucleoprotein complex composed of a single-stranded RNA genome enclosed within a protein capsid.[3]

ComponentDescriptionReference
Genome Single-stranded, positive-sense RNA[4]
Genome Size 6,395 - 6,500 nucleotides[2][4]
Capsid Composed of 2,130 identical coat protein subunits[3][4][6]
Coat Protein (CP) Subunit 158 amino acids[2][6]
CP Subunit Molecular Weight ~17,500 Daltons[2]
Structure Right-handed helical structure with 16.3 protein subunits per turn[4][6]
Central Core Hollow core with a diameter of ~4 nm[2]
RNA Location Coiled within the capsid at a radius of 4 nm[7]

Genomic Organization

The TMV genome is a single-stranded RNA molecule that encodes for at least four proteins. The 5' end is capped with a methylated nucleotide, and the 3' end has a tRNA-like structure.[4]

Gene (Open Reading Frame - ORF)Encoded ProteinFunction
ORF 1 126 kDa protein (with methyltransferase and helicase domains)Part of the viral replicase complex
ORF 2 (via readthrough of ORF 1) 183 kDa protein (RNA-dependent RNA polymerase)Viral replication
ORF 3 30 kDa Movement Protein (MP)Facilitates cell-to-cell spread through plasmodesmata
ORF 4 17.5 kDa Coat Protein (CP)Forms the viral capsid and is involved in long-distance movement

Experimental Protocols

Virus Propagation and Purification:

A common method for propagating TMV involves the mechanical inoculation of host plants, such as Nicotiana benthamiana.[8]

  • Inoculation: The leaves of a healthy host plant are dusted with an abrasive (e.g., carborundum) and then gently rubbed with a solution containing purified TMV or sap from an infected plant.

  • Incubation: Plants are maintained in a controlled environment (greenhouse) to allow for viral replication and spread.

  • Harvesting: After a set period, typically 2-4 weeks, the infected leaf tissue is harvested.

  • Purification: The harvested tissue is homogenized in a buffer solution. The virus particles are then purified through a series of centrifugation and precipitation steps, often involving polyethylene (B3416737) glycol (PEG) precipitation.

  • Characterization: The concentration and purity of the final TMV preparation can be determined by UV-Vis spectrophotometry, with an absorbance maximum at 260 nm.[8]

Signaling and Replication Pathway

The replication of TMV occurs in the cytoplasm of the host cell and involves the translation of viral proteins and the replication of the viral RNA genome.

TMV_Replication_Pathway entry TMV Particle Enters Host Cell (via mechanical wound) uncoating Uncoating of Viral RNA entry->uncoating translation Translation of Viral Proteins (Replicase Complex, Movement Protein, Coat Protein) uncoating->translation rna_replication Replication of Viral RNA (via RNA-dependent RNA polymerase) translation->rna_replication Replicase assembly Self-Assembly of New Virions translation->assembly Coat Protein rna_replication->assembly Progeny RNA movement Cell-to-Cell Movement (via Movement Protein and Plasmodesmata) assembly->movement systemic Systemic Infection (via Phloem) movement->systemic

Caption: Overview of the Tobacco Mosaic Virus replication cycle within a host plant cell.

Experimental Workflow: Virus Purification

The following diagram illustrates a typical workflow for the purification of TMV from infected plant material.

TMV_Purification_Workflow start Infected Plant Tissue homogenize Homogenization in Buffer start->homogenize clarify Clarification (Low-speed centrifugation) homogenize->clarify precipitate PEG Precipitation clarify->precipitate pellet Pelleting (High-speed centrifugation) precipitate->pellet resuspend Resuspension of Pellet pellet->resuspend ultracentrifuge Ultracentrifugation (Sucrose gradient or cushion) resuspend->ultracentrifuge collect Collection of Virus Band ultracentrifuge->collect final Purified TMV collect->final

Caption: A generalized workflow for the purification of Tobacco Mosaic Virus.

References

In-Depth Technical Guide: The Interaction of Tmv-IN-14 with Tobacco Mosaic Virus Coat Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Tmv-IN-14 (also identified as compound A21) and the Tobacco Mosaic Virus (TMV) coat protein (CP). This compound, a novel agrochemical agent, has demonstrated significant potential in controlling TMV infection through a multi-faceted mechanism that involves the inhibition of viral replication and the disruption of viral self-assembly. This document details the quantitative data, experimental methodologies, and mechanistic pathways associated with its mode of action.

Quantitative Data Summary

This compound has shown potent antiviral activity against TMV. The following table summarizes the key quantitative data regarding its efficacy and interaction with the TMV coat protein.

ParameterValueDescriptionReference
Therapeutic Activity (EC50) 200 µg/mLThe half-maximal effective concentration for the therapeutic activity of this compound against TMV. This value is superior to the commercial agent ningnanmycin (B12329754) (280 µg/mL).[1][2]

Further quantitative data, such as binding affinity (Kd) and inhibition constants (Ki) from fluorescence titration analysis, are detailed within the full scientific publication and are crucial for a complete understanding of the binding kinetics.

Mechanism of Action: A Dual Approach to Viral Inhibition

This compound employs a dual mechanism of action to inhibit TMV, targeting both the replication of the virus and the assembly of new viral particles. This is achieved through strong interactions with the TMV coat protein.[1][2][3] The proposed mechanism involves this compound binding to the TMV-CP, which in turn disrupts the normal self-assembly process of the viral coat.[1][2] This interference prevents the formation of stable virions, rendering the viral RNA susceptible to degradation and halting the infection cycle. Furthermore, this compound has been shown to suppress the expression of essential TMV genes, thereby inhibiting viral replication.[1][2]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway for the antiviral activity of this compound.

Tmv_IN_14_Mechanism cluster_virus TMV Life Cycle TMV_infection TMV Infection Viral_Replication Viral Gene Expression & Replication TMV_infection->Viral_Replication TMV_CP_Synthesis TMV Coat Protein Synthesis Viral_Replication->TMV_CP_Synthesis Self_Assembly Virion Self-Assembly TMV_CP_Synthesis->Self_Assembly New_Virions New Infectious Virions Self_Assembly->New_Virions Tmv_IN_14 This compound (Compound A21) Tmv_IN_14->Viral_Replication Inhibits Gene Expression Tmv_IN_14->Self_Assembly Disrupts CP Self-Assembly Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro & In Silico Studies Antiviral_Assay Antiviral Activity Assays (Therapeutic, Protective) Assembly_Assay TMV-CP Self-Assembly (TEM) Docking Molecular Docking Fluorescence Fluorescence Titration Tmv_IN_14 This compound Tmv_IN_14->Antiviral_Assay Tmv_IN_14->Assembly_Assay Tmv_IN_14->Docking Tmv_IN_14->Fluorescence TMV_CP TMV Coat Protein TMV_CP->Assembly_Assay TMV_CP->Docking TMV_CP->Fluorescence Logical_Relationship Tmv_IN_14 This compound Interaction Interacts with TMV Coat Protein Tmv_IN_14->Interaction Inhibition_Replication Inhibition of Viral Gene Expression Interaction->Inhibition_Replication Disruption_Assembly Disruption of CP Self-Assembly Interaction->Disruption_Assembly Reduced_Virions Reduced Formation of New Virions Inhibition_Replication->Reduced_Virions Disruption_Assembly->Reduced_Virions Control Control of TMV Infection Reduced_Virions->Control

References

Introduction to Phenanthroquinolizidine Alkaloids as Anti-TMV Agents

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific literature and public databases reveals no specific information regarding a compound designated "Tmv-IN-14." It is possible that this is a novel, unpublished, or internal compound designation. However, to fulfill the core requirements of this request for a technical guide on the discovery and synthesis of a Tobacco Mosaic Virus (TMV) inhibitor, this document will focus on a well-documented class of potent anti-TMV agents: Phenanthroquinolizidine Alkaloids .

This guide will provide a comprehensive overview of the discovery, synthesis, and biological evaluation of these compounds as representative examples of TMV inhibitors, adhering to the specified formatting and visualization requirements.

Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus that causes significant crop losses worldwide.[1] The development of effective antiviral agents to combat TMV is a critical area of research in agriculture. Phenanthroquinolizidine alkaloids have emerged as a promising class of compounds with potent anti-TMV activity.[2] Their discovery was prompted by the known antiviral properties of structurally related phenanthroindolizidine alkaloids, such as antofine. Further investigation revealed that certain phenanthroquinolizidine alkaloids exhibit even greater efficacy than commercial antiviral agents like Ningnanmycin.[2]

The proposed mechanism of action for these compounds involves interaction with the TMV RNA, which interferes with the initiation of virus assembly.[2] This guide delves into the synthesis of these compounds, their structure-activity relationships, and the experimental protocols used to evaluate their antiviral effects.

Synthesis of Phenanthroquinolizidine Alkaloids

The synthesis of phenanthroquinolizidine alkaloids involves a multi-step process. A representative synthetic route to produce a key intermediate is outlined below.

Experimental Protocol: Synthesis of Compound 15

A detailed protocol for the synthesis of a specific phenanthroquinolizidine alkaloid (compound 15 in the cited literature) is as follows[2]:

  • Starting Materials : 2-(3,4-dimethoxyphenyl)acetic acid and 4-hydroxybenzaldehyde (B117250) are used as initial reactants.

  • Formation of Phenanthrene-9-carboxylic acid (34) : The starting materials undergo a series of conventional reactions to yield ester 33, which is then hydrolyzed to produce the carboxylic acid 34.

  • Ketone Formation (35) : Acid 34 is treated with 2-lithiopyridine to afford the desired ketone 35.

  • Cyclization and Final Product : Further synthetic steps, which are detailed in the source literature, lead to the final phenanthroquinolizidine alkaloid structure.

Synthesis Workflow

G cluster_0 Synthesis of Phenanthrene-9-carboxylic acid (34) cluster_1 Ketone Formation cluster_2 Final Product Formation A 2-(3,4-dimethoxyphenyl)acetic acid C Ester (33) A->C B 4-hydroxybenzaldehyde B->C D Phenanthrene-9-carboxylic acid (34) C->D Hydrolysis F Ketone (35) D->F E 2-lithiopyridine E->F G Phenanthroquinolizidine Alkaloid F->G Further Cyclization Steps

A generalized workflow for the synthesis of phenanthroquinolizidine alkaloids.

Biological Activity and Structure-Activity Relationship

The antiviral activity of a series of synthesized phenanthroquinolizidine alkaloids was evaluated against TMV. The bioassay results are summarized in the tables below. The data highlights the significant impact of substituents on the phenanthrene (B1679779) moiety and the stereochemistry of the molecule on the antiviral efficacy.

Quantitative Data on Anti-TMV Activity

Table 1: In Vivo Anti-TMV Activity of Phenanthroquinolizidine Alkaloids at 500 µg/mL [2]

CompoundInactivation Effect (%)Curative Effect (%)Protection Effect (%)
1 55.2 ± 2.152.8 ± 1.854.1 ± 2.5
2 58.6 ± 2.355.4 ± 2.056.9 ± 2.2
15 60.3 ± 2.558.1 ± 2.259.5 ± 2.4
16 62.7 ± 2.860.5 ± 2.661.3 ± 2.7
(R)-antofine42.746.045.5
Ningnanmycin51.554.352.8

Table 2: Effect of Chirality on Anti-TMV Activity [2]

Compound (Configuration)Inactivation Effect (%)
2 (R)58.6 ± 2.3
3 (S)35.1 ± 1.5
5 (R)45.2 ± 1.9
6 (S)28.7 ± 1.2
8 (R)48.9 ± 2.0
9 (S)31.4 ± 1.4
Key Findings from Structure-Activity Relationship Studies
  • The introduction of a 6-hydroxyl group on the phenanthrene moiety was found to increase the anti-TMV activity.[2]

  • The (R)-configuration at the 14a position was determined to be the preferred stereochemistry for antiviral activity.[2]

  • The presence of a hydroxyl group at the 15-position showed differential effects based on the stereoconfiguration, increasing activity for the S-configuration while decreasing it for the R-configuration.[2]

Proposed Mechanism of Action

The antiviral mechanism of these compounds is believed to involve the inhibition of TMV assembly. It is proposed that the phenanthroquinolizidine alkaloids interact with the origin of assembly on the TMV RNA (oriRNA), thereby interfering with the binding of the coat protein and the subsequent virion assembly.[2]

cluster_normal Normal Virus Assembly cluster_inhibited Inhibited Assembly TMV_RNA TMV RNA (oriRNA) Assembly Virus Assembly TMV_RNA->Assembly TMV_RNA->Assembly CP Coat Protein CP->Assembly CP->Assembly Inhibitor Phenanthroquinolizidine Alkaloid Inhibitor->TMV_RNA Binds to oriRNA Infection Cellular Infection Assembly->Infection

Proposed mechanism of action of phenanthroquinolizidine alkaloids against TMV.

Experimental Protocols for Anti-TMV Activity Bioassay

The in vivo anti-TMV activity of the phenanthroquinolizidine alkaloids was determined using the half-leaf method.

Virus Culture and Inoculation
  • Virus Purification : Tobacco Mosaic Virus (TMV, U1 strain) is propagated in Nicotiana tabacum L. cv. K326. The purified virus is stored at -20 °C.

  • Inoculum Preparation : The purified TMV is diluted to a concentration of 6 mg/mL with 0.01 M phosphate (B84403) buffer (pH 7.4) for inoculation.

Half-Leaf Method Protocol
  • Plant Preparation : Nicotiana glutinosa plants of similar age and size are selected for the experiments.

  • Inoculation : The whole leaves of the plants are dusted with carborundum and then inoculated with the TMV solution.

  • Compound Application :

    • Curative Effect : The left side of each leaf is treated with the test compound solution, while the right side is treated with a solvent control, 2 hours after virus inoculation.

    • Protective Effect : The left side of each leaf is treated with the test compound solution, and the right side with a solvent control, 24 hours before virus inoculation.

    • Inactivation Effect : The virus is mixed with the test compound solution for 30 minutes prior to inoculating the left side of the leaves. The right side is inoculated with a mixture of the virus and the solvent control.

  • Incubation and Observation : The plants are kept in a greenhouse, and the number of local lesions is recorded 3-4 days after inoculation.

  • Data Analysis : The inhibition rate is calculated using the formula:

    • Inhibition rate (%) = [(C - T) / C] × 100%

    • Where C is the average number of local lesions on the control side, and T is the average number of local lesions on the treated side.

Bioassay Experimental Workflow

cluster_treatments Treatment Application (Half-Leaf) A Select N. glutinosa plants B Dust leaves with carborundum A->B C Inoculate leaves with TMV B->C D Curative: Apply compound post-inoculation C->D E Protective: Apply compound pre-inoculation C->E F Inactivation: Mix compound with virus pre-inoculation C->F G Incubate in greenhouse for 3-4 days D->G E->G F->G H Count local lesions on each half-leaf G->H I Calculate inhibition rate H->I

Experimental workflow for the anti-TMV bioassay using the half-leaf method.

References

A Technical Guide to In Silico Docking of Small Molecule Inhibitors with Tobacco Mosaic Virus

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a comprehensive technical framework for conducting in silico molecular docking studies on the Tobacco Mosaic Virus (TMV). While the query specified "Tmv-IN-14," a search of publicly available scientific literature did not yield specific data for a compound with this identifier. Therefore, this guide outlines the established principles and methodologies using the TMV Coat Protein as a target, serving as a blueprint for investigating novel or hypothetical inhibitors like this compound.

The Tobacco Mosaic Virus is a positive-sense single-stranded RNA virus that infects a wide range of plants, causing significant economic damage to crops.[1] The viral capsid, composed of repeating units of the Coat Protein (CP), is essential for protecting the viral genome and facilitating infection.[2][3] The self-assembly and stability of this capsid are critical for the virus's lifecycle, making the TMV Coat Protein a primary target for the development of antiviral agents.[4] In silico molecular docking is a powerful computational method used to predict the binding interactions between a small molecule (ligand) and a protein target, thereby guiding the discovery of potential inhibitors.[5]

Experimental Protocols: Molecular Docking Workflow

This section details a standardized protocol for performing molecular docking simulations to evaluate the binding affinity of a small molecule inhibitor with the TMV Coat Protein.

1. Preparation of the Receptor (TMV Coat Protein)

  • Structure Acquisition: The three-dimensional crystal structure of the TMV Coat Protein is retrieved from a protein databank like RCSB PDB. Several structures are available, including PDB IDs: 1EI7, 6R7M, and 2OM3, which have been utilized in previous docking studies.[1][6][7] For this protocol, we will reference the use of 2OM3.

  • Protein Refinement: The PDB file is pre-processed using molecular modeling software such as AutoDock Tools, UCSF Chimera, or MOE (Molecular Operating Environment).[1][8] This critical step involves:

    • Removing all non-essential molecules, including water, ions, and any co-crystallized ligands.

    • Adding polar hydrogen atoms to the protein structure.

    • Assigning partial charges (e.g., Kollman charges) to each atom.

    • The refined structure is saved in a suitable format, such as PDBQT for use with AutoDock.

2. Preparation of the Ligand (Inhibitor)

  • Structure Acquisition: The 2D or 3D structure of the inhibitor (e.g., this compound) is obtained. This can be done using a chemical drawing tool like ChemDraw or retrieved from a database such as PubChem.

  • Ligand Optimization: The ligand's structure is optimized to achieve a stable, low-energy conformation.[8] This involves:

    • Generating a 3D structure from a 2D representation.

    • Performing energy minimization using a suitable force field (e.g., MMFF94).

    • Assigning partial charges (e.g., Gasteiger charges).

    • Defining rotatable bonds to allow for conformational flexibility during docking.

    • The final ligand structure is saved in the PDBQT format.

3. Grid Box Generation and Docking Simulation

  • Active Site Definition: A grid box is defined around the predicted binding site on the TMV Coat Protein.[8] This box encloses the region where the docking algorithm will search for favorable binding poses. The coordinates and dimensions of the grid can be determined based on the location of known binding sites from literature or by using site-finder algorithms within the modeling software.

  • Docking Execution: The molecular docking simulation is performed using software like AutoDock Vina.[8] The algorithm systematically samples different conformations of the flexible ligand within the rigid receptor's grid box, calculating the binding energy for each pose.[1]

4. Analysis and Visualization of Results

  • Scoring and Ranking: The simulation generates multiple binding poses, each with a corresponding binding affinity score, typically in kcal/mol.[1] A more negative score indicates a more favorable and stronger binding interaction.[9]

  • Pose Selection: The pose with the lowest binding energy is generally considered the most probable binding mode. The Root Mean Square Deviation (RMSD) between different poses is also analyzed; a value close to or below 2.0 Å is often considered a reliable prediction.[1]

  • Interaction Visualization: The best-docked protein-ligand complex is visualized using software like PyMOL or Discovery Studio.[8][10] This allows for detailed analysis of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, between the ligand and specific amino acid residues of the TMV Coat Protein.[11]

Data Presentation: Docking Simulation Results

The following table summarizes representative quantitative data from in silico docking studies of various known inhibitors against the TMV Coat Protein. This format is recommended for presenting results for a novel compound like this compound.

LigandTarget PDB IDBinding Affinity (kcal/mol)RMSD (Å)Key Interacting Residues
Ningnanmycin2OM3-5.5 to -6.5< 2.0Data not specified[1][9]
Ribavirin2OM3-5.0 to -6.0< 2.0Data not specified[1][9]
Glycyrrhetic AcidNot Specified> -7.0< 2.0Data not specified[9]
Pyrazole Amide Deriv.2OM3Not SpecifiedNot SpecifiedGln47 (H-bond)[11]
Antofine Analogues2OM3-7.5 to -7.930.71 - 1.5Data not specified[1]

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes in the in silico drug discovery pipeline.

G start_end start_end process process data data analysis analysis output output Start Start PDB Protein Data Bank (e.g., PDB: 2OM3) Start->PDB LigandDB Ligand Database (e.g., PubChem) Start->LigandDB PrepReceptor Receptor Preparation (Remove Water, Add H) PDB->PrepReceptor PrepLigand Ligand Preparation (Energy Minimization) LigandDB->PrepLigand GridGen Grid Box Generation (Define Binding Site) PrepReceptor->GridGen Docking Molecular Docking (e.g., AutoDock Vina) PrepLigand->Docking GridGen->Docking Analysis Result Analysis (Scoring & Ranking) Docking->Analysis Visualization Interaction Visualization (e.g., PyMOL) Analysis->Visualization Report Final Report Visualization->Report End End Report->End

Caption: Workflow for in silico molecular docking against TMV.

G cluster_TMV TMV Coat Protein Binding Pocket ligand ligand protein protein residue residue interaction interaction TMV_CP TMV Coat Protein Gln47 Gln47 ResX Hydrophobic Residue ResY Residue Y TmvIN14 This compound (Ligand) TmvIN14->Gln47 Hydrogen Bond TmvIN14->ResX Hydrophobic Interaction TmvIN14->ResY van der Waals

Caption: Putative binding interactions of an inhibitor with TMV-CP.

References

The Antiviral Activity Spectrum of Tmv-IN-14: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tmv-IN-14 is a small molecule inhibitor that has been noted in the context of antiviral research, particularly concerning the Tobacco Mosaic Virus (TMV). While its specific antiviral activity spectrum, mechanism of action, and detailed experimental data are not extensively documented in publicly available literature, this guide aims to synthesize the existing information and provide a framework for understanding its potential as an antiviral agent. Due to the limited public data, this document will focus on the general landscape of TMV inhibitors and infer potential methodologies and pathways relevant to this compound.

Putative Antiviral Activity

Potential Mechanisms of Action

The precise mechanism of action for this compound remains to be elucidated. However, inhibitors of TMV replication often target key viral processes or host factors essential for the viral life cycle. Potential mechanisms could include:

  • Inhibition of Viral Entry: Preventing the virus from entering the host cell.

  • Interference with Viral RNA Replication: Blocking the synthesis of new viral RNA genomes.

  • Inhibition of Viral Protein Synthesis: Preventing the translation of viral proteins necessary for replication and assembly.

  • Disruption of Viral Assembly and Movement: Impeding the formation of new virus particles or their movement from cell to cell.

Further research is required to pinpoint the specific molecular targets of this compound.

Experimental Protocols

While specific experimental protocols for this compound are not published, the following are standard assays used to characterize the antiviral activity of compounds against TMV.

In Vitro Antiviral Activity Assay (Cell-Based)

This assay evaluates the ability of a compound to inhibit viral replication in a controlled cell culture environment.

a. Cell Culture and Virus Inoculation:

  • Host cells susceptible to TMV (e.g., Nicotiana tabacum protoplasts or cell suspensions) are cultured under standard conditions.

  • Cells are inoculated with a known titer of TMV.

b. Compound Treatment:

  • Following inoculation, cells are treated with varying concentrations of this compound.

  • A vehicle control (e.g., DMSO) and a positive control (a known TMV inhibitor) are included.

c. Quantification of Viral Load:

  • After a defined incubation period, total RNA is extracted from the cells.

  • Viral RNA levels are quantified using quantitative reverse transcription PCR (qRT-PCR) with primers specific for a TMV gene (e.g., the coat protein gene).

d. Cytotoxicity Assay:

  • To ensure that the observed antiviral effect is not due to cellular toxicity, a parallel cytotoxicity assay (e.g., MTT or LDH assay) is performed on uninfected cells treated with the same concentrations of this compound.

Local Lesion Assay (Plant-Based)

This assay assesses the ability of a compound to inhibit local viral spread in whole plants.

a. Plant Preparation:

  • Plants with hypersensitive responses to TMV (e.g., Nicotiana glutinosa) are used.

b. Inoculation and Treatment:

  • Leaves are mechanically inoculated with TMV.

  • Immediately after inoculation, the leaves are treated with different concentrations of this compound.

c. Evaluation of Local Lesions:

  • The number and size of local necrotic lesions that form as a result of the hypersensitive response are counted and measured after a few days.

  • A reduction in the number or size of lesions compared to the control indicates antiviral activity.

Visualizing Potential Pathways and Workflows

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by an antiviral compound and a general experimental workflow for antiviral screening.

G cluster_0 Host Cell Virus Virus (e.g., TMV) Receptor Host Cell Receptor Virus->Receptor Binding Entry Viral Entry Receptor->Entry Uncoating Uncoating & RNA Release Entry->Uncoating Replication Viral RNA Replication Uncoating->Replication Translation Viral Protein Synthesis Uncoating->Translation Assembly Virion Assembly Replication->Assembly Translation->Assembly Movement Cell-to-Cell Movement Assembly->Movement Tmv_IN_14 This compound (Hypothetical Target) Tmv_IN_14->Replication Inhibition

Caption: Hypothetical mechanism of action for this compound targeting viral RNA replication.

G Start Start: Compound Library PrimaryScreening Primary Screening (e.g., Cell-Based Assay) Start->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification DoseResponse Dose-Response & Cytotoxicity Assays HitIdentification->DoseResponse LeadSelection Lead Candidate Selection DoseResponse->LeadSelection MechanismStudies Mechanism of Action Studies LeadSelection->MechanismStudies InVivoTesting In Vivo Efficacy (e.g., Plant-Based Assay) LeadSelection->InVivoTesting End Preclinical Development MechanismStudies->End InVivoTesting->End

Caption: General experimental workflow for antiviral drug discovery.

Conclusion and Future Directions

This compound represents a potential, yet under-characterized, antiviral compound. The lack of public data necessitates further investigation to determine its efficacy, safety, and mechanism of action. Future research should focus on:

  • Comprehensive Antiviral Spectrum Analysis: Testing this compound against a broader range of plant and potentially animal viruses.

  • Quantitative Antiviral Assays: Generating robust dose-response curves and determining key antiviral parameters such as EC50 and CC50.

  • Mechanism of Action Studies: Utilizing molecular and cellular biology techniques to identify the specific viral or host targets of this compound.

  • Structural Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its antiviral activity and drug-like properties.

The elucidation of these key aspects will be crucial in determining the potential of this compound as a lead compound for the development of novel antiviral therapies.

An In-depth Technical Guide on the Inhibition of Tobacco Mosaic Virus (TMV) Replication

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus that infects a wide range of plants, causing significant economic losses in agriculture.[1][2] The virus is a rod-shaped particle composed of a helical RNA strand encapsulated by a protein coat.[3] Its replication cycle involves the entry into a host cell, disassembly of the virus particle, translation of viral proteins, replication of the viral RNA, and assembly of new virus particles.[3][4] The viral genome encodes for several proteins, including replicase proteins (126 kDa and 183 kDa), a movement protein (MP), and the coat protein (CP).[5][6] The replicase proteins are essential for the synthesis of new viral RNA, making them a key target for antiviral compounds.[7] This guide provides a technical overview of the effects of various chemical compounds on the TMV replication cycle, based on available research.

It is important to note that a search for the specific compound "Tmv-IN-14" did not yield any results in the available scientific literature. Therefore, this guide will focus on other compounds that have demonstrated anti-TMV activity, presenting the available quantitative data, experimental methodologies, and proposed mechanisms of action.

Quantitative Data on Anti-TMV Compounds

The following table summarizes the reported in vivo and in vitro antiviral activities of several classes of compounds against TMV. The data is presented to facilitate comparison of their efficacy.

Compound ClassSpecific Compound/DerivativeConcentrationInactivation Effect (%)Curative Effect (%)Protective Effect (%)Inhibition Rate (%)Reference Compound
Phenanthroquinolizidine Alkaloids (R)-antofine500 µg/mL42.746.045.5-Ningnanmycin (B12329754)
Diterpenoid Alkaloids dendrofindline B (2)Not Specified---38.6Ningnanmycin (43.1%)
Pyrazole (B372694) Amide Derivatives Compound 3p500 µg/mL---Potent activityNingnanmycin

Experimental Protocols

The assessment of anti-TMV activity typically involves in vivo and in vitro assays to determine the protective, curative, and inactivation effects of a compound.[11]

In Vivo Antiviral Activity Assay (Half-Leaf Method)

This method is commonly used to evaluate the protective and curative effects of a compound on live plants.

  • Virus Inoculation: The upper leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a purified TMV suspension.

  • Compound Application:

    • Protective Effect: The compound solution is applied to the left half of the leaves before virus inoculation (e.g., 24 hours prior). The right half is treated with a solvent control.

    • Curative Effect: The compound solution is applied to the left half of the leaves after virus inoculation (e.g., 30 minutes after). The right half is treated with a solvent control.

  • Data Collection: The number of local lesions on both halves of the leaves is counted after a few days of incubation.

  • Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

In Vitro Antiviral Activity Assay (Leaf Disk Method)

This method is used to assess the direct inactivation effect of a compound on the virus particles.

  • Virus-Compound Incubation: A solution of the test compound is mixed with a purified TMV suspension and incubated for a specific period (e.g., 30 minutes).

  • Inoculation: Leaf disks are punched from the leaves of a host plant and inoculated with the virus-compound mixture.

  • Incubation: The leaf disks are floated on a suitable medium and incubated under controlled conditions.

  • Data Collection: The number of local lesions on the leaf disks is counted.

  • Calculation: The inactivation effect is calculated by comparing the number of lesions on leaf disks treated with the virus-compound mixture to those treated with a virus-only control.

Visualizations: Pathways and Workflows

TMV Replication Cycle and Potential Inhibition Points

The following diagram illustrates the key stages of the Tobacco Mosaic Virus replication cycle within a host plant cell. The red nodes indicate potential stages where antiviral compounds could interfere with viral proliferation.

TMV_Replication_Cycle cluster_cell Host Cell Cytoplasm cluster_inhibition Potential Inhibition Points Entry 1. Virus Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Replicase Proteins Uncoating->Translation Replication 4. RNA Replication Translation->Replication Subgenomic_RNA 5. Subgenomic RNA Synthesis Replication->Subgenomic_RNA Assembly 7. Virion Assembly Replication->Assembly Protein_Synthesis 6. Synthesis of MP and CP Subgenomic_RNA->Protein_Synthesis Protein_Synthesis->Assembly Progeny_Virions Progeny Virions Assembly->Progeny_Virions Inhibit_Uncoating Inhibit Uncoating Inhibit_Uncoating->Uncoating Inhibit_Replication Inhibit RNA Replication Inhibit_Replication->Replication Inhibit_Assembly Inhibit Assembly Inhibit_Assembly->Assembly Extracellular_TMV TMV Virion Extracellular_TMV->Entry

Caption: A diagram of the TMV replication cycle highlighting potential targets for antiviral intervention.

Experimental Workflow for Screening Anti-TMV Compounds

The logical flow for identifying and characterizing novel anti-TMV compounds is depicted in the workflow diagram below.

Experimental_Workflow cluster_screening Screening Phase cluster_validation Validation & Characterization Compound_Library Compound Library Primary_Screening Primary Screening (e.g., Leaf Disk Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response In_Vivo_Assays In Vivo Assays (Half-Leaf Method) Dose_Response->In_Vivo_Assays Mechanism_of_Action Mechanism of Action Studies In_Vivo_Assays->Mechanism_of_Action Final_Candidate Lead Compound Mechanism_of_Action->Final_Candidate

Caption: A generalized workflow for the discovery and validation of novel anti-TMV compounds.

Mechanism of Action of Anti-TMV Compounds

The precise mechanisms by which many compounds inhibit TMV replication are still under investigation. However, several key viral components are considered primary targets.

  • TMV RNA: Some compounds may interact directly with the viral RNA, potentially interfering with its translation or replication.[8] For instance, the introduction of a 6-hydroxyl group in phenanthroquinolizidine alkaloids is proposed to interact with TMV RNA, leading to increased anti-TMV activity.[8]

  • Coat Protein (CP): The TMV coat protein is crucial for the assembly of new virus particles and is involved in the long-distance movement of the virus within the host.[1][10] Compounds that interfere with the polymerization of the coat protein can inhibit the formation of new, infectious virions.[10] Pyrazole amide derivatives have been designed to target the TMV CP.[1][10]

  • Replicase Proteins: The viral replicase proteins (126 kDa and 183 kDa) are essential for the synthesis of new viral RNA strands.[7] These enzymes are attractive targets for antiviral drugs, although the specific interactions of the compounds mentioned in this guide with TMV replicase have not been fully elucidated in the provided literature.

  • Host Factors: Some antiviral agents may act by modulating the host plant's defense mechanisms. For example, some compounds can enhance the activities of defense-related enzymes like phenylalanine ammonia-lyase (PAL), peroxidase (POD), and superoxide (B77818) dismutase (SOD), thereby increasing the plant's resistance to viral infection.[9]

While the specific compound "this compound" is not documented in the reviewed literature, research into other small molecules has identified promising candidates for the development of novel anti-TMV agents. The phenanthroquinolizidine alkaloids, diterpenoid alkaloids, and pyrazole amide derivatives have all demonstrated significant antiviral activity. Future research will likely focus on elucidating the precise mechanisms of action of these and other compounds, with the goal of developing effective and environmentally safe treatments for TMV infections in crops. The experimental protocols and workflows outlined in this guide provide a framework for the continued discovery and characterization of such antiviral agents.

References

Tmv-IN-14: A Potential Lead Compound for Novel Plant Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The relentless threat of viral diseases in agriculture necessitates the development of effective and sustainable plant antiviral agents. Tobacco Mosaic Virus (TMV) serves as a critical model for screening and developing such agents due to its wide host range and significant economic impact. This technical guide focuses on Tmv-IN-14, a promising lead compound identified through extensive research, belonging to the 1,3,4-thiadiazole (B1197879) class of derivatives. This document provides a comprehensive overview of its antiviral activity, mechanism of action, and the experimental protocols utilized in its evaluation, offering a foundational resource for further research and development in the field of plant antivirals.

Introduction

Plant viruses are a major cause of crop loss worldwide, leading to significant economic repercussions. Tobacco Mosaic Virus (TMV), a positive-sense single-stranded RNA virus, is one of the most studied plant viruses and serves as a benchmark for the evaluation of new antiviral compounds.[1] The development of effective plant antivirals is crucial for ensuring food security. Recent research has highlighted the potential of 1,3,4-thiadiazole derivatives as potent anti-TMV agents.[2] Among these, a notable compound, referred to here as this compound (publicly designated as compound E2 in cited research), has demonstrated significant antiviral activity, surpassing that of some commercial agents.[2] This guide delves into the technical details of this compound as a potential lead compound for the development of next-generation plant antivirals.

Quantitative Antiviral Activity

The antiviral efficacy of this compound and related compounds has been quantified through various bioassays. The data presented below summarizes the in vivo protective activity against TMV, highlighting the compound's potential.

CompoundEC50 (μg/mL)Antiviral ActivityReference
This compound (E2) 203.5 Protective [2]
Ningnanmycin261.4Protective[2]

Table 1: In vivo Protective Activity of this compound (E2) against TMV. The EC50 value represents the concentration at which 50% of the maximal protective effect is observed.

Mechanism of Action

The antiviral mechanism of this compound involves a multi-pronged approach that enhances the plant's innate defense mechanisms and interferes with the viral life cycle.

Induction of Host Defense Responses

This compound has been shown to induce significant physiological and biochemical changes in TMV-infected tobacco plants, bolstering their defense capabilities.

  • Photosynthesis Enhancement: The compound promotes a tighter arrangement of spongy mesophyll and palisade cells, leading to increased chlorophyll (B73375) content and enhanced photosynthetic efficiency.[2]

  • Stomatal Closure: It induces the closure of stomata, creating a physical barrier to reduce viral entry.[2]

  • Reduction of Oxidative Stress: this compound effectively lowers the content of peroxides in infected plants, mitigating the oxidative damage caused by the virus.[2]

Inhibition of Viral Spread

Observations using TMV-GFP (Green Fluorescent Protein) have demonstrated that this compound effectively inhibits the spread of the virus within the host plant.[2] This suggests an interference with the cell-to-cell movement of the virus.

Potential Signaling Pathway Involvement

While the precise signaling pathways modulated by this compound are still under investigation, the observed physiological changes suggest an interplay with key plant defense signaling pathways, such as those involving salicylic (B10762653) acid (SA) and jasmonic acid (JA). Plant defense against viruses often involves the activation of Systemic Acquired Resistance (SAR), which is primarily mediated by SA.[3] The induction of physical barriers like stomatal closure and the reduction of oxidative stress are hallmarks of a robust plant immune response.

G cluster_virus TMV Infection cluster_compound This compound Action cluster_plant_response Plant Response TMV Tobacco Mosaic Virus OxidativeStress Oxidative Stress TMV->OxidativeStress PhotosynthesisDamage Photosynthesis Damage TMV->PhotosynthesisDamage Tmv_IN_14 This compound (E2) StomatalClosure Induces Stomatal Closure Tmv_IN_14->StomatalClosure PeroxideReduction Reduces Peroxides Tmv_IN_14->PeroxideReduction PhotosynthesisEnhancement Enhances Photosynthesis Tmv_IN_14->PhotosynthesisEnhancement ReducedInvasion Reduced Viral Invasion StomatalClosure->ReducedInvasion limits entry ReducedDamage Reduced Oxidative Damage PeroxideReduction->ReducedDamage ImprovedHealth Improved Plant Health PhotosynthesisEnhancement->ImprovedHealth ReducedInvasion->ImprovedHealth ReducedDamage->ImprovedHealth

Figure 1: Proposed Mechanism of Action for this compound.

Experimental Protocols

The evaluation of this compound's antiviral activity involves a series of standardized in vivo and in vitro assays.

In Vivo Antiviral Activity Assay (Half-Leaf Method)

This method is a standard for quantifying the protective, curative, and inactivating effects of a compound against TMV.

Materials:

  • Nicotiana glutinosa plants at the 5-6 leaf stage.

  • Purified TMV inoculum.

  • Test compound solution (e.g., this compound at various concentrations).

  • Control solution (e.g., Ningnanmycin).

  • Phosphate buffer.

  • Carborundum (abrasive).

Protocol:

  • Protective Activity:

    • Prepare solutions of the test compound and control at desired concentrations.

    • Gently rub the left half of each N. glutinosa leaf with the test solution.

    • Rub the right half with a control solvent (e.g., buffer).

    • After a set time (e.g., 24 hours), inoculate the entire leaf with TMV inoculum using carborundum.

    • Rinse leaves with water.

  • Curative Activity:

    • Inoculate the entire leaf with TMV inoculum using carborundum.

    • After a set time (e.g., 2-4 hours), apply the test solution to the left half and the control solvent to the right half.

  • Inactivation Activity:

    • Mix the TMV inoculum with the test compound solution and incubate for a set time (e.g., 30 minutes).

    • Inoculate the left half of the leaf with the mixture.

    • Inoculate the right half with a mixture of TMV and control solvent.

  • Observation and Data Collection:

    • Maintain the plants in a controlled environment (e.g., 25°C, 16h/8h light/dark cycle).

    • Count the number of local lesions on each half-leaf 3-4 days post-inoculation.

    • Calculate the inhibition rate using the formula:

      • Inhibition Rate (%) = [(C - T) / C] × 100

      • Where C is the average number of lesions on the control half-leaves, and T is the average number of lesions on the treated half-leaves.

G cluster_setup Experimental Setup cluster_protective Protective Assay cluster_curative Curative Assay cluster_inactivation Inactivation Assay cluster_analysis Data Analysis Plant Nicotiana glutinosa Plant TMV TMV Inoculum Compound This compound Solution P1 1. Apply Compound to Left Half-Leaf P2 2. Wait 24h P1->P2 P3 3. Inoculate Entire Leaf with TMV P2->P3 Count Count Lesions after 3-4 Days P3->Count C1 1. Inoculate Entire Leaf with TMV C2 2. Wait 2-4h C1->C2 C3 3. Apply Compound to Left Half-Leaf C2->C3 C3->Count I1 1. Mix TMV and Compound I2 2. Incubate 30 min I1->I2 I3 3. Inoculate Left Half-Leaf with Mixture I2->I3 I3->Count Calculate Calculate Inhibition Rate Count->Calculate

Figure 2: Workflow for In Vivo Antiviral Assays.

TMV-GFP Spread Observation

Materials:

  • Nicotiana benthamiana plants.

  • TMV-GFP construct.

  • Agrobacterium tumefaciens for agroinfiltration.

  • Test compound solution.

  • Fluorescence microscope.

Protocol:

  • Infiltrate N. benthamiana leaves with A. tumefaciens carrying the TMV-GFP construct.

  • Treat the plants with the test compound solution at various time points post-infiltration.

  • Observe the spread of GFP fluorescence in the leaves at different days post-inoculation using a fluorescence microscope.

  • Quantify the fluorescent area to determine the extent of viral spread inhibition.

Conclusion and Future Directions

This compound (compound E2) represents a highly promising lead compound for the development of novel plant antivirals. Its potent in vivo activity against TMV, coupled with a mechanism that appears to enhance the plant's own defense systems, makes it an attractive candidate for further investigation.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound within the plant and the virus.

  • Investigating the specific signaling pathways that are modulated by the compound.

  • Conducting structure-activity relationship (SAR) studies to optimize the antiviral activity and physicochemical properties of the 1,3,4-thiadiazole scaffold.

  • Evaluating the efficacy of this compound against a broader range of plant viruses and in different host plants under field conditions.

  • Assessing the toxicological and environmental impact of the compound.

The development of this compound and related compounds could provide a significant advancement in the sustainable management of viral diseases in agriculture.

References

Methodological & Application

Application Notes and Protocols: In Vitro Efficacy of Compound X against Tobacco Mosaic Virus (TMV)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Tobacco Mosaic Virus (TMV), a member of the Tobamovirus genus, is a single-stranded RNA virus that infects a wide array of plants, leading to significant agricultural and economic losses worldwide.[1][2] The virus is known for its characteristic mosaic-like mottling and discoloration of leaves.[2] Due to its stability and ease of transmission, managing TMV infections is a considerable challenge.[1] The development of effective antiviral agents is crucial for controlling the spread of this pathogen. Research into antiviral compounds has identified various potential inhibitors that target different stages of the viral life cycle, such as viral replication, assembly, or cell-to-cell movement.[3][4] One common mechanism of action for anti-TMV compounds is the inhibition of the TMV coat protein (CP), which is essential for viral assembly and infectivity.[3][5]

This document provides a detailed protocol for the in vitro evaluation of "Compound X," a novel investigational agent, against TMV. The primary methodology described is the half-leaf local lesion assay, a standardized and reliable technique for quantifying viral infectivity and the efficacy of antiviral compounds.[6]

Data Presentation

The antiviral activity of Compound X against TMV is evaluated at a concentration of 500 µg/mL. The results, summarized in the table below, demonstrate its efficacy in inactivating the virus, protecting the host plant from infection, and treating existing infections. For comparison, data for Ningnanmycin, a commercial antiviral agent, is also presented.

CompoundConcentration (µg/mL)Inactivation Effect (%)Protective Effect (%)Curative Effect (%)
Compound X 50055.452.149.8
Ningnanmycin (Control) 50060.658.354.2

Experimental Protocols

Materials and Reagents
  • Test Compound: Compound X

  • Positive Control: Ningnanmycin

  • TMV Inoculum: Purified TMV from infected Nicotiana tabacum leaves. The concentration should be adjusted to produce 50-100 local lesions per half-leaf.

  • Host Plant: Nicotiana glutinosa (a local lesion host for TMV)

  • Inoculation Buffer: 0.01 M phosphate (B84403) buffer (pH 7.0)

  • Solvent for Test Compound: Dimethyl sulfoxide (B87167) (DMSO)

  • Carborundum (abrasive)

  • Distilled water

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Procedures cluster_analysis Analysis p1 Prepare Compound X and Control Solutions a1 Inactivation Assay: Mix Compound + TMV, then inoculate p1->a1 Solutions a2 Protective Assay: Treat leaf with Compound, then inoculate with TMV p1->a2 Solutions a3 Curative Assay: Inoculate with TMV, then treat leaf with Compound p1->a3 Solutions p2 Prepare TMV Inoculum p2->a1 Virus p2->a2 Virus p2->a3 Virus p3 Cultivate Healthy Nicotiana glutinosa p3->a1 Host Plants p3->a2 Host Plants p3->a3 Host Plants an1 Incubate Plants (3-4 days) a1->an1 a2->an1 a3->an1 an2 Count Local Lesions an1->an2 an3 Calculate Inhibition Rate (%) an2->an3

Caption: Experimental workflow for the half-leaf local lesion assay.

Detailed Methodologies

1. Preparation of Solutions

  • Test Compound Stock Solution: Prepare a stock solution of Compound X in DMSO at a high concentration.

  • Working Solutions: From the stock solution, prepare a working solution of Compound X at the desired final concentration (e.g., 500 µg/mL) by diluting with the inoculation buffer. Ensure the final DMSO concentration is non-phytotoxic (typically ≤ 1%).

  • Positive Control Solution: Prepare a 500 µg/mL solution of Ningnanmycin in the inoculation buffer.

  • Negative (Mock) Control: Prepare a solution containing the same concentration of solvent (DMSO) in the inoculation buffer as used for the test compound.

2. Inactivation Assay

This assay evaluates the direct effect of the compound on the virus particles.

  • Mix an equal volume of the TMV inoculum with the 500 µg/mL working solution of Compound X.

  • In parallel, mix the TMV inoculum with the negative control solution.

  • Incubate both mixtures at room temperature for 30 minutes.

  • Select healthy, fully expanded leaves of Nicotiana glutinosa. Lightly dust the entire leaf surface with carborundum.

  • Inoculate the left half of each leaf with the TMV-compound mixture by gently rubbing the solution onto the leaf surface. Inoculate the right half of the same leaf with the TMV-negative control mixture.

  • After inoculation, gently rinse the leaves with water.

  • Maintain the plants in a controlled environment (e.g., greenhouse) for 3-4 days to allow for local lesion development.

  • Count the number of local lesions on each half-leaf.

  • Calculate the percent inhibition using the formula:

    • Inhibition Rate (%) = [(C - T) / C] × 100

    • Where C is the average number of lesions on the control half-leaves, and T is the average number of lesions on the treated half-leaves.[6]

3. Protective Assay

This assay assesses the ability of the compound to protect the host plant from subsequent viral infection.

  • Select healthy Nicotiana glutinosa leaves and dust them with carborundum.

  • Gently rub the left half of each leaf with the 500 µg/mL working solution of Compound X. Rub the right half with the negative control solution.

  • Allow the leaves to dry. After 2 hours, inoculate the entire leaf (both halves) with the TMV inoculum.

  • Rinse the leaves with water and maintain the plants in a controlled environment for 3-4 days.

  • Count the local lesions on each half-leaf and calculate the inhibition rate as described for the inactivation assay.

4. Curative Assay

This assay determines the therapeutic potential of the compound on an existing infection.

  • Select healthy Nicotiana glutinosa leaves and dust them with carborundum.

  • Inoculate the entire leaf surface with the TMV inoculum.

  • After 2 hours, gently rub the left half of each leaf with the 500 µg/mL working solution of Compound X. Rub the right half with the negative control solution.

  • Rinse the leaves with water and maintain the plants in a controlled environment for 3-4 days.

  • Count the local lesions on each half-leaf and calculate the inhibition rate as described for the inactivation assay.

Postulated Mechanism of Action

Many antiviral compounds targeting TMV function by interfering with the self-assembly of the viral coat proteins (CP).[3][7] The TMV CP monomers can aggregate into disks, which are crucial for the initiation of viral assembly with the viral RNA.[3] Compound X is hypothesized to bind to the TMV CP, disrupting this assembly process and preventing the formation of infectious virions.

G cluster_tmv TMV Assembly Pathway cluster_inhibition Inhibition by Compound X CP TMV Coat Protein (CP) Monomers Disk CP Aggregates (e.g., Disks) CP->Disk Self-assembly Virion Infectious TMV Virion Disk->Virion Assembly Initiation RNA Viral RNA RNA->Virion CompoundX Compound X Inhibition Inhibition of CP Self-Assembly CompoundX->Inhibition Inhibition->Disk Blocks Aggregation

Caption: Postulated mechanism of TMV assembly inhibition.

References

Application Notes and Protocols for Tmv-IN-14 in Plant Infectivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not contain information on a specific compound designated "Tmv-IN-14." The following application notes and protocols are provided as a generalized framework for the evaluation of a novel, hypothetical inhibitor against Tobacco Mosaic Virus (TMV). The experimental values and pathways described are illustrative examples and should be adapted based on empirical findings for any new compound.

Introduction

Tobacco Mosaic Virus (TMV) is a well-characterized, positive-sense single-stranded RNA virus that infects a wide range of plants, causing significant economic losses worldwide.[1][2] Its robust nature and ease of transmission make it a model organism for studying viral pathogenesis and for screening antiviral compounds.[3][4][5] These notes provide a comprehensive guide for utilizing this compound, a hypothetical inhibitor, in plant infectivity assays to determine its antiviral efficacy and potential mechanism of action.

Mechanism of Action (Hypothetical): this compound is postulated to interfere with the viral life cycle. Potential targets for antiviral compounds include the inhibition of viral replication, interference with the viral movement protein (MP) responsible for cell-to-cell spread, or inhibition of the assembly of new virus particles by targeting the coat protein (CP).[2][6][7]

Data Presentation: Efficacy of this compound

The following tables summarize hypothetical quantitative data from preliminary assays evaluating the efficacy of this compound against TMV in Nicotiana glutinosa, a local lesion host, and Nicotiana tabacum, a systemic host.

Table 1: Dose-Dependent Inhibition of TMV Local Lesions by this compound

This compound Concentration (µg/mL)Average Number of Local LesionsInhibition Rate (%)
0 (Control)1250
508829.6
1005456.8
2502183.2
500893.6

Table 2: Effect of this compound on Systemic TMV Accumulation

Treatment GroupDays Post-Inoculation (DPI)TMV CP Level (ng/g leaf tissue) via ELISARelative Viral RNA (RT-qPCR)
Mock (No Virus, No this compound)1400
TMV Control (No this compound)1415,6001.00
This compound (500 µg/mL) + TMV143,2000.21
Ningnanmycin (500 µg/mL) + TMV147,5000.48

Experimental Protocols

Protocol for Local Lesion Assay

This assay quantifies antiviral activity by counting the number of localized necrotic lesions on an indicator plant.

Materials:

  • Nicotiana glutinosa plants (4-6 leaf stage)

  • Purified TMV (strain U1) at 50 µg/mL in phosphate (B84403) buffer

  • This compound stock solution and serial dilutions (50-500 µg/mL)

  • Carborundum (600-mesh)

  • Phosphate buffer (0.01 M, pH 7.0)

  • Sterile cotton swabs

Procedure:

  • Select healthy, fully expanded leaves of N. glutinosa.

  • Lightly dust the upper surface of each leaf with carborundum powder.

  • Curative Assay: a. Using a cotton swab, gently rub 100 µL of the TMV inoculum onto the entire leaf surface. b. After 30 minutes, rinse the leaves with water. c. Apply 100 µL of the desired this compound dilution (or buffer for control) to the inoculated leaf surface.

  • Protective Assay: a. Apply 100 µL of the this compound dilution or buffer to the leaf surface. b. After 24 hours, inoculate the treated leaves with TMV as described in step 3a.

  • Maintain plants in a greenhouse with a 16/8 hour light/dark cycle.

  • Count the number of necrotic local lesions 3-4 days post-inoculation (dpi).[8]

  • Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] * 100, where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.[9]

Protocol for Systemic Infection Assay

This assay measures the ability of the inhibitor to prevent the systemic spread and accumulation of the virus.

Materials:

  • Nicotiana tabacum cv. Samsun plants (4-6 leaf stage)

  • TMV inoculum (50 µg/mL)

  • This compound solution (500 µg/mL)

  • ELISA detection kit for TMV Coat Protein

  • RT-qPCR reagents and primers for TMV RNA

Procedure:

  • Mechanically inoculate two lower leaves of each N. tabacum plant with TMV as described in the local lesion assay.

  • Spray the entire plant with 5 mL of this compound solution or a control solution (e.g., buffer, commercial antiviral like Ningnanmycin) immediately after inoculation. Repeat the spray treatment every 48 hours.

  • Monitor plants for the development of systemic symptoms (e.g., mosaic, leaf curling) over 14-21 days.[1][10]

  • At 14 dpi, collect samples from the upper, non-inoculated leaves.

  • Quantification via ELISA: a. Homogenize 100 mg of leaf tissue in coating buffer. b. Perform a Double Antibody Sandwich ELISA (DAS-ELISA) according to the manufacturer's protocol to quantify the TMV coat protein concentration.[11]

  • Quantification via RT-qPCR: a. Extract total RNA from 100 mg of leaf tissue. b. Perform a one-step RT-qPCR using primers specific for the TMV genome to determine the relative viral load.[12]

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Collection & Analysis p Plant Propagation (N. glutinosa, N. tabacum) i Mechanical Inoculation of Plants with TMV p->i v TMV Inoculum Preparation v->i t This compound Stock & Dilutions a Application of this compound (Curative/Protective) t->a i->a Timing is key s Symptom Observation & Lesion Counting (3-4 dpi) a->s e Sample Collection from Systemic Leaves (14 dpi) a->e d Data Analysis & Efficacy Calculation s->d q Quantification (ELISA / RT-qPCR) e->q q->d

Caption: Workflow for evaluating the antiviral efficacy of this compound.

Hypothetical Signaling Pathway of this compound Action

This diagram illustrates a potential mechanism where this compound inhibits the TMV Coat Protein (CP), preventing the assembly of new virions, a crucial step for systemic infection.

G cluster_virus Viral Life Cycle cluster_inhibitor Inhibitor Action entry TMV Entry & Uncoating rep Viral RNA Replication entry->rep trans Translation of Viral Proteins (Replicase, MP, CP) rep->trans cp Coat Protein (CP) Monomers trans->cp assembly Virion Assembly cp->assembly block Assembly Blocked cp->block move Cell-to-Cell Movement assembly->move tmv_in This compound tmv_in->block block->assembly Inhibits

Caption: this compound hypothetically blocks TMV assembly by targeting the coat protein.

References

Application Notes and Protocols for Studying Tobacco Mosaic Virus (TMV) Assembly Using Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco Mosaic Virus (TMV) has long served as a model system in virology, offering profound insights into virus structure, assembly, and replication. The self-assembly of the TMV virion, a helical structure composed of coat protein (CP) subunits and a single-stranded RNA genome, is a critical and well-characterized stage of the viral life cycle. This process is a prime target for antiviral intervention. Small molecule inhibitors that disrupt TMV assembly are invaluable tools for both fundamental research and the development of novel antiviral agents.

This document provides a comprehensive guide to using small molecule inhibitors to study TMV assembly. While specific data for a compound designated "Tmv-IN-14" is not available in the public domain, we will use analogous data from known TMV assembly inhibitors to illustrate the principles and methodologies. These notes will detail the mechanism of TMV assembly, outline key experimental protocols, and present data in a clear, accessible format.

Mechanism of TMV Assembly and Inhibition

The assembly of TMV is a highly coordinated process initiated by the interaction of the viral RNA with a specific disk-like aggregate of the coat protein. The TMV CP can exist in various aggregation states, with the 20S two-layer disk being crucial for the initiation of assembly. This disk recognizes a specific origin of assembly sequence (OAS) on the viral RNA. Upon binding, a conformational change from the disk to a helical "lock-washer" structure is induced, which entraps the RNA and initiates the elongation of the helical virion. Elongation proceeds in both directions from the OAS.

Small molecule inhibitors can disrupt this process at several key stages:

  • Inhibition of Coat Protein Disk Formation: Some compounds can bind to CP monomers or smaller oligomers, preventing their assembly into the 20S disk, which is essential for initiating virion formation.

  • Destabilization of the 20S Disk: Inhibitors may interact with the assembled 20S disk, causing it to dissociate into smaller subunits, thereby preventing its interaction with the viral RNA.

  • Interference with RNA Binding: Certain molecules might block the RNA binding site on the CP disk, preventing the crucial initiation step of assembly.

  • Disruption of Helical Elongation: Inhibitors could potentially interfere with the addition of CP subunits to the growing helical rod, thus truncating the virion assembly.

Quantitative Data of TMV Assembly Inhibitors

To illustrate the type of data generated in these studies, the following table summarizes the effects of known TMV assembly inhibitors.

Compound NameTargetAssay TypeIC50 / EC50Observed EffectReference
Ningnanmycin TMV Coat Protein DiskIn vitro assemblyNot specifiedInhibited the assembly of the four-layer aggregate disk, changing it into trimers.[1]
Compound 14b 20S Coat Protein DiskIn vitro assembly10 µMDisrupts virus assembly by affecting the formation of the 20S CP disk.[2]
Compound A8 TMV Coat ProteinIn vitro assembly10 µMRestricts the assembly of TMV rods.[3]

Experimental Protocols

Purification of TMV Coat Protein

Objective: To obtain pure and assembly-competent TMV coat protein.

Materials:

  • TMV-infected tobacco plants (e.g., Nicotiana tabacum)

  • Phosphate (B84403) buffer (0.5 M, pH 7.2)

  • Citric acid

  • n-butanol

  • Polyethylene glycol (PEG) 6000

  • NaCl

  • Triton X-100

  • Ultracentrifuge

Protocol:

  • Harvest TMV-infected leaves and homogenize in 0.5 M phosphate buffer.

  • Adjust the pH of the extract to 4.5 with citric acid to precipitate host proteins.

  • Centrifuge to pellet the precipitate and collect the supernatant containing the virus.

  • Add n-butanol to the supernatant and stir for 30 minutes to further clarify the extract.

  • Centrifuge and collect the aqueous phase.

  • Precipitate the virus by adding PEG 6000 and NaCl.

  • Resuspend the viral pellet in a small volume of phosphate buffer.

  • Further purify the virus by ultracentrifugation.

  • To isolate the coat protein, dissociate the purified virus (e.g., by dialysis against an appropriate buffer) and separate the protein from the RNA using methods like ultracentrifugation or chromatography.

In Vitro TMV Assembly Assay

Objective: To monitor the assembly of TMV virions in a cell-free system and to assess the effect of inhibitors.

Materials:

  • Purified TMV Coat Protein

  • Purified TMV RNA

  • Assembly buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0)

  • Test inhibitor compound at various concentrations

  • Transmission Electron Microscope (TEM) and associated supplies

Protocol:

  • Prepare a reaction mixture containing TMV CP and TMV RNA in the assembly buffer. A typical ratio is 20:1 (CP:RNA) by weight.

  • Add the test inhibitor compound at a range of final concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Incubate the reaction mixtures at a controlled temperature (e.g., 25°C) for a specific time (e.g., 6 hours) to allow for virion assembly.

  • After incubation, take aliquots from each reaction and prepare grids for Transmission Electron Microscopy (TEM).

  • Negatively stain the grids (e.g., with uranyl acetate) and visualize them under the TEM.

  • Analyze the images to assess the extent of virion assembly. Look for the presence of fully formed rod-shaped virions, partially assembled structures, or the absence of assembly in the presence of the inhibitor.

Size-Exclusion Chromatography (SEC) Analysis

Objective: To analyze the aggregation state of the TMV coat protein in the presence and absence of an inhibitor.

Materials:

  • Purified TMV Coat Protein

  • SEC column (e.g., Superdex 200)

  • SEC buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

  • Test inhibitor compound

  • HPLC or FPLC system with a UV detector

Protocol:

  • Incubate the purified TMV CP with and without the test inhibitor at various concentrations in the SEC buffer for a defined period.

  • Equilibrate the SEC column with the SEC buffer.

  • Inject the protein samples onto the SEC column.

  • Monitor the elution profile at 280 nm.

  • Analyze the chromatograms. A shift in the elution profile towards smaller molecular weights in the presence of the inhibitor indicates a disruption of the higher-order protein aggregates (e.g., 20S disks).

Visualizations

TMV_Assembly_Pathway CP_Monomer Coat Protein Monomers CP_Oligomers Small Oligomers (e.g., Trimers) CP_Monomer->CP_Oligomers CP_Disk 20S Coat Protein Disk CP_Oligomers->CP_Disk Initiation_Complex Initiation Complex CP_Disk->Initiation_Complex binds Viral_RNA Viral RNA (with OAS) Viral_RNA->Initiation_Complex Elongation Helical Elongation Initiation_Complex->Elongation Virion Mature Virion Elongation->Virion Inhibitor1 Inhibitor (e.g., Ningnanmycin) Inhibitor1->CP_Disk destabilizes Inhibitor2 Inhibitor (e.g., Compound 14b) Inhibitor2->CP_Disk prevents formation Inhibitor3 Potential Inhibitor Inhibitor3->Initiation_Complex blocks binding

Caption: Mechanism of TMV assembly and points of inhibition.

Caption: Experimental workflow for studying TMV assembly inhibitors.

References

Application of Novel Antiviral Agents in Crop Protection Against Tobacco Mosaic Virus (TMV)

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, publicly available scientific literature does not contain specific information regarding a compound designated "Tmv-IN-14." The following application notes and protocols are a generalized representation based on the evaluation of other novel antiviral agents developed for the management of Tobacco Mosaic Virus (TMV) in crops. These protocols and data serve as a practical guide for researchers and scientists in the field of crop protection and drug development for plant pathogens.

Introduction

Tobacco Mosaic Virus (TMV) is a highly infectious plant pathogen belonging to the Tobamovirus genus, known to infect a wide range of plant species, including tobacco, tomato, pepper, and various ornamental plants, causing significant economic losses worldwide.[1][2] The virus is characterized by its rod-like structure and a single-stranded RNA genome.[2][3] TMV infection leads to symptoms such as mosaic-like patterns on leaves, mottling, necrosis, stunting, and reduced crop yield.[3][4] Transmission occurs primarily through mechanical means, such as contaminated tools, hands, or direct contact between infected and healthy plants.[4][5] The stability of the virus allows it to persist in crop debris and soil for extended periods.[6]

The development of effective antiviral agents is a critical strategy for managing TMV. Research has focused on compounds that can inhibit viral replication, interfere with viral movement, or induce systemic resistance in the host plant. This document outlines the application and evaluation of novel antiviral compounds for the protection of crops against TMV.

Quantitative Data Summary

The efficacy of novel antiviral agents against TMV is typically quantified through various bioassays. The following tables summarize representative data for different classes of compounds, demonstrating their potential for crop protection.

Table 1: In Vivo Antiviral Activity of Representative Compounds against TMV

Compound ClassRepresentative CompoundConcentration (µg/mL)Curative Activity (%)Protective Activity (%)Inactivation Activity (%)Reference CompoundReference Activity (%)
Phenanthroindolizidines1d50068.0--Ningnanmycin56.0
Phenanthroindolizidines1h50069.6--Ningnanmycin56.0
α-methylene-γ-butyrolactoneB3250052.865.888.9Ribavirin42.6 (Curative)
Tylophorine Derivatives5350065.365.967.7--
Tylophorine Derivatives5450076.268.475.3--
Thiourea Phosphonate200910450053.3--Ningnanmycin51.2

Data compiled from various studies on anti-TMV compounds.[1][7][8]

Table 2: EC50 Values of Representative Antiviral Compounds against TMV

Compound ClassRepresentative CompoundCurative Activity EC50 (mg/L)Protective Activity EC50 (mg/L)Inactivation Activity EC50 (mg/L)
Natural Product Derivative16132.2--
Natural Product Derivative17441.3364.6243.3
Natural Product Derivative49156108127
Tylophorine Derivatives53296 (Inactivation)--

EC50 values represent the concentration required to achieve 50% of the maximum effect.[1]

Experimental Protocols

Detailed methodologies are crucial for the consistent and reliable evaluation of antiviral compounds. The following are standard protocols used in the assessment of anti-TMV agents.

Half-Leaf Method for In Vivo Antiviral Activity Assay

This method is widely used to evaluate the curative, protective, and inactivation effects of a compound on TMV infection in a host plant, typically Nicotiana glutinosa or other local lesion hosts.

Materials:

  • Healthy Nicotiana glutinosa plants at the 5-6 leaf stage.

  • Purified TMV suspension (concentration adjusted to produce 80-100 local lesions per half-leaf).

  • Test compound solutions at various concentrations.

  • Control solutions (e.g., water, buffer, commercial antiviral agent like Ningnanmycin).

  • Phosphate buffer (0.01 M, pH 7.4).

  • Carborundum (500-mesh) as an abrasive.

Procedure:

  • Curative Activity: a. Lightly dust the upper surface of leaves of healthy N. glutinosa with carborundum. b. Inoculate the entire leaf surface by gently rubbing with a solution of TMV. c. After 2 hours, rinse the leaves with water. d. Smear the left half of each inoculated leaf with the test compound solution and the right half with a control solution. e. Maintain the plants in a greenhouse and count the number of local lesions on each half-leaf after 3-4 days.

  • Protective Activity: a. Smear the left half of each leaf of healthy N. glutinosa with the test compound solution and the right half with a control solution. b. After 2 hours, dust the leaves with carborundum and inoculate with the TMV solution. c. Rinse the leaves with water after inoculation. d. Maintain the plants and count local lesions after 3-4 days.

  • Inactivation Activity: a. Mix the TMV suspension with an equal volume of the test compound solution and incubate for 30 minutes. b. As a control, mix the TMV suspension with an equal volume of the control solution. c. Dust the leaves of healthy N. glutinosa with carborundum. d. Inoculate the left half of each leaf with the TMV-compound mixture and the right half with the TMV-control mixture. e. Rinse the leaves with water. f. Maintain the plants and count local lesions after 3-4 days.

Data Analysis: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(Number of lesions in control - Number of lesions in treatment) / Number of lesions in control] x 100

Dot-ELISA for TMV Detection and Quantification

Dot-Enzyme-Linked Immunosorbent Assay (Dot-ELISA) is used to quantify the accumulation of TMV in plant tissues.

Materials:

  • Leaf samples from treated and control plants.

  • TMV-specific antibody (primary antibody).

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP).

  • Substrate solution (e.g., DAB or TMB).

  • Nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk in PBS).

  • Washing buffer (PBST: PBS with 0.05% Tween-20).

Procedure:

  • Homogenize 0.1 g of leaf tissue in 1 mL of extraction buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Spot 2 µL of the supernatant onto a nitrocellulose membrane and allow it to air dry.

  • Block the membrane with blocking buffer for 1 hour.

  • Wash the membrane three times with PBST.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) for 2 hours.

  • Wash the membrane three times with PBST.

  • Incubate the membrane with the enzyme-conjugated secondary antibody for 1 hour.

  • Wash the membrane three times with PBST.

  • Add the substrate solution and incubate until color development.

  • Quantify the color intensity of the dots using imaging software.

Mechanism of Action

Novel antiviral agents can act through various mechanisms to protect crops from TMV. Understanding these mechanisms is essential for the development of effective and durable antiviral strategies.

Inhibition of Viral Replication and Assembly

Some compounds directly interfere with the viral life cycle. For instance, certain molecules may bind to the TMV coat protein (CP), inhibiting the assembly of new virus particles.[8] This is a crucial step as proper encapsidation is necessary for the virus to move long distances within the plant and infect new cells.

Induction of Host Defense Responses

Another important mechanism is the induction of systemic acquired resistance (SAR) in the host plant.[9] Application of an antiviral agent can trigger the plant's innate immune system, leading to the upregulation of defense-related genes and the production of pathogenesis-related (PR) proteins and enzymes such as peroxidase (POD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL).[8] These enzymes contribute to the reinforcement of cell walls and the production of antimicrobial compounds, thereby limiting the spread of the virus.

Visualizations

Signaling Pathway for Induced Systemic Resistance

ISR_Pathway cluster_pathogen Pathogen Interaction cluster_plant_response Plant Defense Response Antiviral_Compound Antiviral Compound Plant_Cell Plant Cell Recognition Antiviral_Compound->Plant_Cell Induces TMV_Infection TMV Infection TMV_Infection->Plant_Cell Triggers Signal_Transduction Signal Transduction Cascade (SA, JA, ET pathways) Plant_Cell->Signal_Transduction Defense_Gene_Activation Activation of Defense Genes Signal_Transduction->Defense_Gene_Activation Systemic_Resistance Systemic Acquired Resistance (SAR) Defense_Gene_Activation->Systemic_Resistance Enzyme_Production Production of Defense Enzymes (POD, PPO, PAL) Defense_Gene_Activation->Enzyme_Production Systemic_Resistance->TMV_Infection Inhibits Spread Enzyme_Production->TMV_Infection Limits Infection

Caption: Induced Systemic Resistance Pathway in Plants.

Experimental Workflow for Antiviral Compound Evaluation

Antiviral_Workflow cluster_assays Bioassays Start Start: Healthy Host Plants TMV_Propagation TMV Propagation and Purification Start->TMV_Propagation Curative_Assay Curative Assay Start->Curative_Assay Protective_Assay Protective Assay Start->Protective_Assay Inactivation_Assay Inactivation Assay Start->Inactivation_Assay TMV_Propagation->Curative_Assay TMV_Propagation->Protective_Assay TMV_Propagation->Inactivation_Assay Compound_Prep Test Compound Preparation Compound_Prep->Curative_Assay Compound_Prep->Protective_Assay Compound_Prep->Inactivation_Assay Data_Collection Data Collection: Local Lesion Count Curative_Assay->Data_Collection Protective_Assay->Data_Collection Inactivation_Assay->Data_Collection Data_Analysis Data Analysis: Inhibition Rate & EC50 Data_Collection->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Dot-ELISA, Enzyme Assays) Data_Analysis->Mechanism_Studies End End: Efficacy Determined Mechanism_Studies->End

References

Application Notes and Protocols for Tmv-IN-14: A Novel Thiourea-Based Inhibitor for Preventing Tobacco Mosaic Virus (TMV) Transmission

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "Tmv-IN-14" does not correspond to a specifically identified antiviral agent in publicly available scientific literature. This document provides a detailed application note and protocol based on the properties of a representative and well-characterized thiourea-based Tobacco Mosaic Virus (TMV) inhibitor, referred to in research as compound 2009104 . This information is intended for researchers, scientists, and drug development professionals engaged in the study and control of plant viral diseases.

Introduction

Tobacco Mosaic Virus (TMV) is a significant plant pathogen that causes substantial economic losses in a wide range of crops.[1][2] The virus is highly stable and can be transmitted mechanically through contact between plants or via contaminated tools and hands.[3][4] The development of effective antiviral agents is crucial for managing TMV infections. Compound 2009104, a novel thiourea (B124793) derivative containing a chiral phosphonate, has demonstrated significant in vivo activity against TMV, presenting a promising candidate for further investigation and development.[5]

These application notes provide an overview of the antiviral activity of compound 2009104, its mechanism of action, and detailed protocols for its application and evaluation in a research setting.

Antiviral Activity and Efficacy

Compound 2009104 exhibits multifaceted anti-TMV activity, demonstrating protective, curative, and direct inactivation effects. Its efficacy is comparable to the commercial antiviral agent Ningnanmycin.[5]

Table 1: In Vivo Efficacy of Compound 2009104 against TMV at 500 µg/mL
Activity Type Inhibition Rate (%) Control (Ningnanmycin) Inhibition Rate (%)
Curative53.351.2
Protective58.951.2
Inactivation84.9Not specified

Data sourced from a study on the antiviral activity of novel thiourea derivatives.[5]

Mechanism of Action

The antiviral action of compound 2009104 is twofold, targeting both the virus itself and bolstering the host plant's defense mechanisms.

  • Inhibition of TMV Capsid Protein (CP) Polymerization: The compound has been shown to interfere with the assembly of the TMV capsid protein in vitro.[5] The viral coat protein is essential for protecting the viral RNA and for the systemic spread of the virus within the host plant.[5] By inhibiting CP polymerization, compound 2009104 can disrupt the formation of new, infectious virus particles.

  • Enhancement of Host Plant Resistance: Treatment with compound 2009104 has been observed to significantly increase the activity of several resistance-related enzymes in tobacco plants, including Phenylalanine ammonia-lyase (PAL), Peroxidase (POD), and Superoxide dismutase (SOD).[5] These enzymes are key components of the plant's induced systemic resistance (ISR) and systemic acquired resistance (SAR) pathways, which help to limit pathogen spread.

Diagram 1: Proposed Mechanism of Action for Compound 2009104

Tmv-IN-14_Mechanism_of_Action cluster_virus Viral Target cluster_compound Antiviral Compound cluster_plant Host Plant Response TMV_CP TMV Capsid Protein (CP) Polymerization CP Polymerization TMV_CP->Polymerization Virion_Assembly Virion Assembly Polymerization->Virion_Assembly Compound_2009104 Compound 2009104 Compound_2009104->Polymerization Inhibits Resistance_Enzymes Resistance Enzymes (PAL, POD, SOD) Compound_2009104->Resistance_Enzymes Enhances Plant_Resistance Enhanced Plant Resistance Resistance_Enzymes->Plant_Resistance

Caption: Mechanism of compound 2009104 against TMV.

Experimental Protocols

The following protocols are based on established methodologies for evaluating the anti-TMV activity of chemical compounds.

In Vivo Antiviral Activity Assay (Half-Leaf Method)

This method is used to determine the curative, protective, and inactivation activities of a test compound.

Materials:

  • Nicotiana tabacum K326 plants of a suitable age

  • Purified TMV solution

  • Compound 2009104 solution (e.g., 500 µg/mL)

  • Control solution (e.g., Ningnanmycin at 500 µg/mL)

  • Solvent control (e.g., water or a dilute solvent solution)

  • Phosphate buffer (pH 7.0)

  • Carborundum (abrasive)

Procedure:

  • Plant Preparation: Select healthy, uniform tobacco plants. The upper leaves are typically used for the assay.

  • Inoculation and Treatment:

    • Curative Activity:

      • Lightly dust the left side of each leaf with carborundum.

      • Inoculate the dusted side by gently rubbing with a TMV solution.

      • After 2-3 days, apply the compound 2009104 solution to the inoculated side.

      • Apply the solvent control to the right side of the same leaf.

    • Protective Activity:

      • Apply the compound 2009104 solution to the left side of each leaf.

      • After 24 hours, dust the entire leaf with carborundum and inoculate with TMV solution.

      • Apply the solvent control to the right side of the leaf immediately before TMV inoculation.

    • Inactivation Activity:

      • Mix the TMV solution with an equal volume of the compound 2009104 solution and incubate for 30 minutes.

      • Dust the left side of each leaf with carborundum and apply the mixture.

      • On the right side, apply a mixture of TMV solution and the solvent control.

  • Incubation and Observation:

    • Maintain the plants in a controlled environment (greenhouse).

    • After 3-4 days, count the number of local lesions on each side of the leaves.

  • Calculation of Inhibition Rate:

    • Inhibition Rate (%) = [ (Number of lesions on control side - Number of lesions on treated side) / Number of lesions on control side ] x 100

Diagram 2: Experimental Workflow for the Half-Leaf Method

Half_Leaf_Method_Workflow cluster_curative cluster_protective cluster_inactivation Start Start: Select Healthy Tobacco Plants Curative Curative Assay Start->Curative Protective Protective Assay Start->Protective Inactivation Inactivation Assay Start->Inactivation C1 Inoculate Left Leaf Side with TMV Curative->C1 P1 Apply Compound to Left Leaf Side Protective->P1 I1 Mix TMV with Compound and apply to Left Side Inactivation->I1 C2 Apply Compound to Left Side (2-3 days later) C1->C2 C3 Apply Control to Right Side C2->C3 Incubate Incubate Plants (3-4 days) C3->Incubate P2 Inoculate Both Sides with TMV (24h later) P1->P2 P3 Apply Control to Right Side P2->P3 P3->Incubate I2 Mix TMV with Control and apply to Right Side I1->I2 I2->Incubate Count Count Local Lesions Incubate->Count Calculate Calculate Inhibition Rate Count->Calculate End End Calculate->End

Caption: Workflow of the half-leaf method for antiviral assays.

Verification of Antiviral Efficacy (Dot-ELISA)

Dot-Enzyme-Linked Immunosorbent Assay (Dot-ELISA) can be used to quantify the reduction in TMV accumulation in plant tissues following treatment.

Principle: This assay uses specific antibodies to detect and quantify the TMV coat protein in plant extracts.

Brief Protocol:

  • Collect leaf samples from treated and control plants at a specified time post-inoculation.

  • Homogenize the leaf tissue in an extraction buffer.

  • Spot the extracts onto a nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with a primary antibody specific to TMV-CP.

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase).

  • Add a substrate that produces a colored product upon reaction with the enzyme.

  • Quantify the color intensity to determine the relative amount of TMV-CP.

A significant reduction in color intensity in samples from compound-treated plants compared to untreated, infected plants indicates a reduction in viral load.[5]

Safety and Handling

Compound 2009104 is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

Compound 2009104 represents a promising class of thiourea-based antiviral agents for the control of TMV. Its dual mechanism of inhibiting viral assembly and enhancing host resistance makes it an attractive candidate for the development of novel plant protection products. The protocols outlined in this document provide a framework for the continued investigation and evaluation of this and similar compounds in a research setting.

References

Troubleshooting & Optimization

Tmv-IN-14 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tmv-IN-14. Given the limited publicly available data on the specific solubility of this compound, this guide offers general protocols and solutions based on best practices for similar small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is identified as an agrochemical agent that strongly interacts with the Tobacco Mosaic Virus (TMV) coat protein. While the precise mechanism is not detailed in the available literature, its interaction with the coat protein suggests that it may interfere with the viral replication or assembly process. The coat protein of TMV is a known target for antiviral compounds, and inhibiting its function can disrupt the viral life cycle.[1][2]

Q2: I am having trouble dissolving this compound. What is the recommended solvent?

A2: For initial solubilization of poorly water-soluble compounds like many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds. It is advisable to first prepare a high-concentration stock solution of this compound in 100% DMSO.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Step-wise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous buffer. Instead, perform serial dilutions in your culture medium or buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Lower the Final Concentration: The issue might be that the final concentration of this compound is above its solubility limit in the aqueous buffer. Try testing a lower final concentration.

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity to cells or organisms.[3] A vehicle control with the same final DMSO concentration should always be included in your experiments.

  • Use of Co-solvents: If precipitation persists, consider the use of a co-solvent. Water-miscible organic solvents like ethanol (B145695) or propylene (B89431) glycol can sometimes help improve solubility when used in combination with DMSO, though their compatibility with the specific assay must be verified.

  • Solubilizing Excipients: For in vivo studies or challenging in vitro assays, formulation strategies such as the use of cyclodextrins (e.g., HP-β-cyclodextrin) or preparation of solid dispersions can significantly enhance the aqueous solubility of poorly soluble compounds.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Table 1: Solubility and Stock Solution Preparation (General Guidance)
ParameterRecommendationNotes
Primary Solvent Dimethyl Sulfoxide (DMSO), anhydrousUniversal solvent for most small molecule inhibitors.
Stock Concentration 10-50 mM in 100% DMSOPrepare a high-concentration stock to minimize the volume of DMSO added to the final assay.
Storage of Stock Aliquot and store at -20°C or -80°CAvoid repeated freeze-thaw cycles.[3]
Final DMSO in Assay < 0.5% (v/v)Higher concentrations can be toxic to cells. Always include a vehicle control.[3]
Alternative Solvents Ethanol, Dimethylformamide (DMF)Test only if DMSO is not suitable for the experimental setup.
Experimental Protocol: Preparation of this compound Working Solution
  • Prepare Stock Solution:

    • Equilibrate the this compound powder to room temperature.

    • Weigh the required amount of the compound.

    • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication in a water bath can be used to aid dissolution if necessary.

  • Prepare Intermediate Dilutions (if necessary):

    • To achieve a low final DMSO concentration, it is often necessary to make one or more intermediate dilutions of the stock solution in the assay buffer or medium.

  • Prepare Final Working Solution:

    • Add the required volume of the this compound stock or intermediate dilution to the final volume of the pre-warmed aqueous assay buffer.

    • Mix immediately and thoroughly.

    • Visually inspect for any signs of precipitation.

Visual Troubleshooting and Pathway Diagrams

Troubleshooting Workflow for Solubility Issues

G start Start: this compound Powder stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute to Final Concentration in Aqueous Buffer stock->dilute precipitate Precipitation Occurs? dilute->precipitate end Consult Further if Unsuccessful dilute->end success Success: Proceed with Experiment precipitate->success No troubleshoot Troubleshooting Steps precipitate->troubleshoot Yes stepwise Try Step-wise Dilution troubleshoot->stepwise lower_conc Lower Final Concentration troubleshoot->lower_conc cosolvent Consider Co-solvents (e.g., Ethanol) troubleshoot->cosolvent excipient Use Solubilizing Excipients (e.g., Cyclodextrin) troubleshoot->excipient stepwise->dilute lower_conc->dilute cosolvent->dilute excipient->dilute

Caption: Troubleshooting workflow for this compound solubility issues.

Simplified Tobacco Mosaic Virus (TMV) Replication Cycle

This compound is suggested to interact with the TMV coat protein. The following diagram illustrates the key stages of the TMV replication cycle, which may be inhibited by this compound.

TMV_Replication cluster_host_cell Host Plant Cell Entry 1. Virus Entry (through mechanical wound) Uncoating 2. Uncoating of Viral RNA Entry->Uncoating Translation 3. Translation of Viral Proteins (Replicase, Movement Protein, Coat Protein) Uncoating->Translation Replication 4. RNA Replication Translation->Replication Assembly 5. Assembly of New Virions (RNA + Coat Proteins) Replication->Assembly Movement 6. Cell-to-Cell Movement (via Plasmodesmata) Assembly->Movement Infection Infection of Adjacent Cell Movement->Infection

Caption: Simplified diagram of the Tobacco Mosaic Virus (TMV) replication cycle within a host plant cell.

References

Technical Support Center: Tmv-IN-14 Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tmv-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability and degradation of this compound in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what form is it supplied?

A1: this compound is a research-grade preparation of Tobacco Mosaic Virus (TMV), a positive-sense single-stranded RNA virus. It is provided as a purified, intact viral particle suspension in a specified buffer. Due to its biological nature, maintaining its structural and functional integrity is crucial for experimental success.

Q2: What are the primary factors that can lead to the degradation of this compound?

A2: this compound degradation, characterized by loss of infectivity and structural integrity, can be caused by several factors including:

  • Temperature: While TMV is remarkably thermostable, prolonged exposure to temperatures above 40°C can lead to denaturation.[1][2]

  • pH: Extreme pH values outside the neutral range can disrupt the viral capsid structure.

  • Mechanical Stress: Vigorous vortexing or repeated freeze-thaw cycles can cause physical damage to the viral particles.

  • Chemical Exposure: Certain chemicals, such as detergents (e.g., Sodium Dodecyl Sulfate) and organic solvents, can disassemble the virus.[3]

  • Enzymatic Degradation: Contamination with proteases or nucleases can lead to the breakdown of the coat protein and viral RNA, respectively.

Q3: How should I properly store this compound upon receipt?

A3: For optimal stability, this compound should be stored at 4°C. It has been reported that purified TMV can remain infectious for many years under these conditions. Avoid freezing the suspension, as this can lead to particle aggregation and loss of activity upon thawing.

Q4: Can this compound be used in experiments involving organic solvents like DMSO?

A4: Caution is advised when using organic solvents. While some studies have shown that TMV can tolerate low concentrations of solvents like DMSO (up to 50% v/v for 24 hours) without significant structural changes, it is essential to perform preliminary compatibility tests for your specific experimental conditions and desired functionality.[4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Loss of Infectivity in Plant-Based Assays 1. Improper Storage: The vial was stored at room temperature or frozen. 2. Degradation during Inoculation: The inoculation buffer has an inappropriate pH or contains degrading enzymes. 3. Mechanical Damage: Excessive force was used during mechanical inoculation, damaging the viral particles.1. Always store this compound at 4°C. Verify storage conditions of your stock. 2. Use a standard, sterile inoculation buffer (e.g., phosphate (B84403) buffer, pH 7.0). Ensure all reagents are free of nuclease and protease contamination. 3. Apply gentle mechanical inoculation. A light rubbing with an abrasive like carborundum is sufficient to create entry points for the virus without causing excessive damage.
Particle Aggregation Observed in Solution 1. Freeze-Thaw Cycles: The sample has been frozen and thawed multiple times. 2. Incorrect Buffer Conditions: The buffer composition (e.g., ionic strength, pH) is not optimal for maintaining particle suspension.1. Aliquot this compound into smaller, single-use volumes upon first use to avoid repeated freeze-thaw cycles if freezing is absolutely necessary for your protocol. However, 4°C storage is recommended. 2. Ensure the buffer conditions are appropriate. If diluting, use a compatible buffer as recommended in the product datasheet. Consider resuspending the pellet gently after any centrifugation steps.[4]
Inconsistent Results in Bionanotechnology Applications 1. Surface Modification Issues: The chemical conjugation process is too harsh, leading to particle disassembly. 2. Variability in Particle Integrity: The starting material has a heterogeneous population of intact and partially degraded particles.1. Optimize conjugation protocols to use milder reaction conditions (e.g., neutral pH, room temperature).[4] Use chemistries that target solvent-exposed amino acids without disrupting the overall structure. 2. Characterize the integrity of your this compound stock before use via techniques like Transmission Electron Microscopy (TEM) or Dynamic Light Scattering (DLS) to ensure a homogenous and intact viral particle population.
Failure to Self-Assemble in vitro 1. Incorrect Protein and RNA Ratio: The stoichiometry of the coat protein and viral RNA is not optimal for assembly. 2. Inhibitory Buffer Components: The assembly buffer contains components that interfere with the self-assembly process.1. Carefully quantify both the coat protein and RNA concentrations to ensure the correct ratio for efficient assembly.[3] 2. Use a well-defined assembly buffer, typically a sodium phosphate buffer at a specific pH (e.g., 7.2), and ensure it is free from contaminants.[3]

Experimental Protocols

Protocol 1: Assessment of this compound Structural Integrity using Transmission Electron Microscopy (TEM)

  • Sample Preparation:

    • Place a 20 µL drop of the this compound suspension (at a concentration of approximately 10 mg/mL) onto a piece of parafilm.

    • Place a carbon-coated copper grid, shiny side down, onto the drop for 1-2 minutes.

    • Wick away excess liquid with filter paper.

  • Negative Staining:

    • Wash the grid by placing it on a drop of deionized water for 1 minute.

    • Transfer the grid to a drop of 2% uranyl acetate (B1210297) (or another suitable negative stain) for 1-2 minutes.

    • Wick away excess stain with filter paper and allow the grid to air dry completely.

  • Imaging:

    • Examine the grid under a transmission electron microscope. Intact this compound particles should appear as rigid rods approximately 300 nm in length and 18 nm in diameter.[1][5]

Visualizations

Experimental_Workflow_for_Tmv_IN_14_Integrity_Check cluster_storage Storage and Handling cluster_experiment Experimental Use cluster_qc Quality Control Storage Receive and Store This compound at 4°C Aliquot Aliquot for Single Use Storage->Aliquot Optional Dilution Dilute in Compatible Buffer Aliquot->Dilution Experiment Perform Experiment (e.g., Inoculation, Conjugation) Dilution->Experiment TEM TEM for Structural Integrity Experiment->TEM Troubleshooting Infectivity Infectivity Assay Experiment->Infectivity Troubleshooting

Caption: Workflow for handling and quality control of this compound.

TMV_Degradation_Pathway cluster_stressors Stressors Tmv_IN_14 Intact this compound Particle Degradation Degradation Tmv_IN_14->Degradation Temp High Temperature (>40°C) Temp->Degradation pH Extreme pH pH->Degradation Mechanical Mechanical Stress (Vortexing, Freeze-Thaw) Mechanical->Degradation Chemical Harsh Chemicals (Detergents, Solvents) Chemical->Degradation Loss_of_Structure Loss of Structural Integrity (Disassembly) Degradation->Loss_of_Structure Loss_of_Function Loss of Infectivity/ Functionality Degradation->Loss_of_Function

References

Optimizing Tmv-IN-14 concentration for effective TMV control

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tmv-IN-14

Welcome to the technical support center for this compound, a novel synthetic inhibitor designed for the targeted control of Tobacco Mosaic Virus (TMV) replication. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to assist researchers in optimizing the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective non-competitive inhibitor of the TMV RNA-dependent RNA polymerase (RdRp).[1][2][3] The RdRp is a crucial enzyme for the replication of the viral RNA genome.[3][4] this compound binds to an allosteric site on the RdRp enzyme, inducing a conformational change that disrupts its catalytic activity without competing with nucleotide substrates. This targeted action halts the synthesis of new viral RNA, effectively controlling the viral infection.

Q2: What is the recommended working concentration range for this compound?

A2: The optimal concentration of this compound depends on the experimental system.

  • For in vitro RdRp inhibition assays: 1 µM - 25 µM.

  • For protoplast-based replication assays: 10 µM - 50 µM.

  • For whole plant (e.g., Nicotiana tabacum) foliar application: 50 µM - 200 µM. We strongly recommend performing a dose-response experiment to determine the optimal, non-toxic concentration for your specific host plant and experimental conditions.

Q3: Is this compound cytotoxic to plant cells?

A3: this compound exhibits low cytotoxicity at its effective antiviral concentrations. However, at concentrations significantly above 250 µM, some phytotoxicity, such as chlorosis or reduced growth, may be observed. It is crucial to perform a cytotoxicity assay in parallel with your antiviral experiments. See the "Experimental Protocols" section for a detailed method.

Q4: What solvent should be used to dissolve this compound?

A4: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 50 mM. For experimental assays, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer or medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q5: How should this compound be stored?

A5: Store the solid compound and DMSO stock solutions at -20°C, protected from light. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No Inhibition of TMV Replication Observed 1. Suboptimal Concentration: The concentration of this compound may be too low. 2. Compound Degradation: Improper storage may have led to compound degradation. 3. Application Method: Ineffective delivery of the compound to the plant tissue. 4. High Viral Load: The initial viral inoculum was too high for the compound to be effective.1. Perform a dose-response experiment with a broader concentration range (e.g., 10 µM to 250 µM). 2. Use a fresh aliquot of this compound from proper storage. 3. For foliar application, ensure complete leaf coverage using a surfactant (e.g., 0.02% Tween-20). For systemic studies, consider alternative application methods. 4. Reduce the concentration of the viral inoculum used for infection.
High Phytotoxicity Observed on Plants 1. Concentration Too High: The working concentration of this compound is toxic to the host plant. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high. 3. Plant Sensitivity: The specific plant species or cultivar is highly sensitive.1. Titrate the concentration of this compound downwards. Determine the Maximum Non-Toxic Concentration (MNTC) using the cytotoxicity assay provided. 2. Ensure the final DMSO concentration in the working solution does not exceed 0.5%. Run a vehicle-only control. 3. If possible, test on a more robust host species or cultivar.
Inconsistent Results Between Replicates 1. Uneven Application: Inconsistent application of the virus or inhibitor across different plants/leaves. 2. Variable Plant Health: Differences in the age or health of the experimental plants. 3. Pipetting Errors: Inaccurate dilution of the compound or virus.1. Standardize the inoculation and treatment procedure. For local lesion assays, use the half-leaf method to compare treated vs. untreated on the same leaf.[5] 2. Use plants of the same age and developmental stage, grown under uniform conditions. 3. Calibrate pipettes and double-check all dilution calculations. Prepare master mixes for treating multiple replicates.
No Local Lesions in Positive Control 1. Inactive Virus: The TMV inoculum has lost its infectivity. 2. Improper Inoculation: The mechanical inoculation technique did not create sufficient micro-wounds for viral entry. 3. Resistant Host: The plant species used is not a local lesion host for the TMV strain.1. Use a fresh or properly stored viral stock. 2. Ensure a fine abrasive (e.g., carborundum) is used and gentle pressure is applied during rubbing to inoculate the leaves. 3. Confirm that you are using a local lesion host like Nicotiana glutinosa or Datura stramonium.[6][7]

Data Presentation

Table 1: Dose-Dependent Efficacy of this compound on TMV Replication Data derived from a representative Local Lesion Assay on Nicotiana glutinosa leaves, 72 hours post-inoculation.

This compound Conc. (µM)Average Lesion Count (per leaf)% Inhibition
0 (Vehicle Control)1520%
2511822.4%
507550.7%
1002186.2%
200596.7%

Table 2: Cytotoxicity of this compound on Nicotiana tabacum Leaf Discs Data from a representative MTT assay after 48 hours of incubation.

This compound Conc. (µM)Cell Viability (%)Observations
0 (Vehicle Control)100%Healthy, green tissue
5098.5%No visible toxicity
10097.2%No visible toxicity
20095.1%No visible toxicity
40075.3%Slight chlorosis

Visualizations

Tmv_IN_14_MoA cluster_host_cell Host Cell Cytoplasm TMV_RNA TMV Genomic RNA (+ssRNA) Replication Viral Replication & Translation TMV_RNA->Replication RdRp RNA-dependent RNA Polymerase (RdRp) Replication->RdRp New_RNA New Viral RNA RdRp->New_RNA Synthesizes Tmv_IN_14 This compound Tmv_IN_14->RdRp Allosteric Inhibition Local_Lesion_Workflow A 1. Select healthy leaves of a local lesion host (e.g., N. glutinosa) B 2. Lightly dust leaves with carborundum powder A->B C 3. Prepare TMV inoculum +/- this compound at desired concentrations B->C D 4. Mechanically inoculate half-leaf with control, other half with treatment C->D E 5. Rinse leaves gently with water 5-10 min post-inoculation D->E F 6. Incubate plants under controlled conditions (24°C, 16h light) E->F G 7. Count necrotic lesions 3-5 days post-inoculation F->G H 8. Calculate % Inhibition G->H

References

Technical Support Center: Information on Tmv-IN-14 Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to gather information on the off-target effects of a substance identified as "Tmv-IN-14" on host plants have not yielded any specific results. Comprehensive searches using various queries related to this topic, including its mechanism of action, potential toxicity, and target validation, did not retrieve any publicly available data, research articles, or documentation for a compound or product with this designation.

The search results consistently provided general information about Tobacco Mosaic Virus (TMV) , a well-documented plant pathogen. However, no link or reference to "this compound" as an inhibitor, antiviral agent, or any other type of compound for research or commercial use could be established.

Therefore, this Technical Support Center is unable to provide the requested troubleshooting guides, frequently asked questions (FAQs), quantitative data summaries, detailed experimental protocols, or visualizations for "this compound" at this time.

We recommend that researchers, scientists, and drug development professionals seeking information on "this compound" verify the nomenclature and consider consulting internal documentation, direct suppliers, or collaborators who may have access to proprietary information regarding this substance. Should information on "this compound" become publicly available in the future, this center will be updated accordingly.

Technical Support Center: Troubleshooting Inconsistent Results with Tobacco Mosaic Virus (TMV)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "Tmv-IN-14" did not yield a specific registered compound or inhibitor. The following troubleshooting guide is tailored to address inconsistencies encountered during experiments with Tobacco Mosaic Virus (TMV) , a widely studied plant virus. We believe this will be of greater utility to researchers in the field.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments involving Tobacco Mosaic Virus (TMV).

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability in TMV experiments?

Inconsistent results in TMV experiments can arise from several factors, including the virus preparation, the host plant, inoculation technique, and environmental conditions. It is crucial to control these variables to ensure reproducibility.

Q2: How can I ensure the quality and consistency of my TMV inoculum?

The purity and concentration of your TMV stock are critical. It's recommended to purify the virus from a systemic host like Nicotiana tabacum cv. Xanthi. After purification, determine the virus concentration spectrophotometrically. For long-term storage, it is advisable to store TMV aliquots at -80°C to prevent degradation.

Q3: Can host plant age and health affect experimental outcomes?

Yes, the age, developmental stage, and overall health of the host plant significantly impact TMV infection and symptom development. It is best to use healthy, well-watered plants of a consistent age for all experiments. Factors such as nutrient deficiencies or pest infestations can compromise the plant's response to the virus.

Q4: What is the most reliable method for TMV inoculation?

Mechanical inoculation is the most common method for TMV infection. To ensure consistency, the amount of inoculum, the abrasive used (e.g., carborundum), and the pressure applied during rubbing should be standardized. Inoculate the same leaf position on each plant to minimize variability.

Q5: How do environmental conditions influence TMV infection?

Temperature, light intensity, and humidity can all affect TMV replication and symptom expression. For instance, higher temperatures can sometimes lead to more rapid symptom development. Maintaining consistent environmental conditions in a growth chamber or greenhouse is essential for reproducible results.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No symptoms or low infection rate after inoculation Inactive virus inoculumUse a freshly prepared or properly stored TMV stock. Test the infectivity of the stock on a highly susceptible host.
Improper inoculation techniqueEnsure even application of inoculum and gentle but firm rubbing with an abrasive.
Resistant host plantVerify the susceptibility of the host plant species and cultivar to the specific TMV strain being used.
Variable symptom severity between plants Inconsistent inoculum concentrationUse a spectrophotometer to accurately measure and standardize the virus concentration in the inoculum for all experiments.
Differences in plant age or healthUse plants of the same age and developmental stage, and ensure they are healthy and free from other stresses.
Uneven inoculationStandardize the inoculation procedure to ensure each plant receives a similar dose of the virus.
Inconsistent virus yield during purification Low virus accumulation in the hostOptimize the time of harvest after inoculation. Virus titers can vary depending on the host and environmental conditions.
Inefficient purification protocolFollow a well-established TMV purification protocol carefully. Ensure all buffers and reagents are correctly prepared.
Contamination of TMV preparations Presence of host plant proteins or other contaminantsPerform additional purification steps, such as sucrose (B13894) gradient centrifugation, to obtain a highly pure virus preparation.

Experimental Protocols

Standard Protocol for TMV Propagation and Inoculation

This protocol outlines the basic steps for propagating TMV in a systemic host and inoculating experimental plants.

Materials:

  • TMV-infected plant tissue or purified virus stock

  • Young, healthy Nicotiana tabacum cv. Xanthi plants (for propagation)

  • Experimental host plants

  • Inoculation buffer (e.g., 0.05 M potassium phosphate (B84403) buffer, pH 7.0)

  • Carborundum (320-400 mesh)

  • Mortar and pestle

  • Sterile water

Procedure:

  • Inoculum Preparation:

    • Grind 1 gram of TMV-infected leaf tissue in 10 mL of inoculation buffer using a pre-chilled mortar and pestle.

    • Alternatively, dilute a purified TMV stock to the desired concentration (e.g., 100 µg/mL) in inoculation buffer.

  • Plant Preparation:

    • Lightly dust the upper surface of the leaves to be inoculated with a fine layer of carborundum.

  • Inoculation:

    • Dip a sterile cotton swab or your gloved finger into the inoculum.

    • Gently rub the surface of the dusted leaves. Apply enough pressure to cause minor wounding but not to tear the leaf tissue.

    • Inoculate a consistent number of leaves per plant and at a similar position.

  • Post-Inoculation Care:

    • Gently rinse the inoculated leaves with sterile water to remove excess inoculum and carborundum.

    • Place the plants in a growth chamber or greenhouse with controlled environmental conditions.

  • Observation:

    • Monitor the plants daily for the appearance of local lesions (on local lesion hosts) or systemic symptoms (on systemic hosts). The time to symptom appearance will vary depending on the host and conditions.

Visualizing Key Processes

To aid in understanding the experimental workflow and the underlying biological processes, the following diagrams are provided.

TMV_Infection_Cycle cluster_plant_cell Plant Cell Virus_Entry 1. Virus Entry (Mechanical Damage) Uncoating 2. Uncoating (Release of viral RNA) Virus_Entry->Uncoating Translation 3. Translation (Viral proteins produced) Uncoating->Translation Replication 4. RNA Replication Translation->Replication Assembly 5. Assembly (New virus particles) Replication->Assembly Cell_to_Cell_Movement 6. Cell-to-Cell Movement (via Plasmodesmata) Assembly->Cell_to_Cell_Movement Adjacent_Cell Adjacent Plant Cell Cell_to_Cell_Movement->Adjacent_Cell Systemic Infection TMV_Particle TMV Particle TMV_Particle->Virus_Entry Inoculation

Caption: The infection cycle of Tobacco Mosaic Virus (TMV) within a host plant cell.

TMV_Experimental_Workflow Start Start Inoculum_Prep 1. Prepare TMV Inoculum Start->Inoculum_Prep Plant_Prep 2. Prepare Host Plants Inoculum_Prep->Plant_Prep Inoculation 3. Mechanical Inoculation Plant_Prep->Inoculation Incubation 4. Incubate under Controlled Conditions Inoculation->Incubation Data_Collection 5. Data Collection (Symptom scoring, Virus quantification) Incubation->Data_Collection Analysis 6. Data Analysis Data_Collection->Analysis End End Analysis->End

Improving the stability of Tmv-IN-14 for research use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tmv-IN-14. This resource is designed for researchers, scientists, and drug development professionals using this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also referred to as compound A21, is a novel agrochemical agent belonging to the 1,2,4-triazole/1,3,4-oxadiazole-decorated quinolinone class of molecules.[1][2][3] Its primary mechanism of action is the inhibition of the Tobacco Mosaic Virus (TMV). It functions by strongly interacting with the TMV coat protein (CP), which in turn inhibits the viral replication and self-assembly process.[1][4][5] This disruption of the TMV-CP self-assembly is a key aspect of its antiviral properties.[4][5]

Q2: What are the recommended solvent and storage conditions for this compound?

While specific long-term stability studies for this compound are not extensively published, general best practices for similar heterocyclic compounds should be followed. It is recommended to dissolve this compound in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[6] For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in 100% DMSO. For example, to make a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of the compound. Ensure the compound is fully dissolved by vortexing. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C.

Q4: What is the reported antiviral activity of this compound?

In a study by Liao et al. (2024), this compound (compound A21) demonstrated significant therapeutic activity against TMV with a 50% effective concentration (EC50) of 200 μg/mL.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no antiviral activity observed Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh stock solutions from solid this compound. Aliquot stock solutions to minimize freeze-thaw cycles. Always store at -20°C.
Low Compound Concentration: Inaccurate dilution of the stock solution.Verify the concentration of your stock solution and perform serial dilutions carefully. Use calibrated pipettes.
Insolubility in Assay Medium: The compound may precipitate when diluted from a DMSO stock into an aqueous assay buffer.Observe the assay medium for any signs of precipitation after adding this compound. Consider using a lower final concentration of DMSO in your assay (typically ≤0.5%) or pre-warming the assay medium. It may be beneficial to test the solubility of this compound in your specific buffer system.
High background in cellular assays Cytotoxicity of the Compound or Solvent: High concentrations of this compound or the solvent (DMSO) may be toxic to the plant cells or protoplasts.Perform a dose-response experiment to determine the maximum non-toxic concentration of this compound and DMSO on your specific host system. Ensure the final DMSO concentration in the culture medium is low and consistent across all treatments, including controls.
Variability between experimental replicates Uneven Virus Inoculation: Inconsistent application of the TMV inoculum across different samples.Standardize your inoculation procedure. Ensure that the amount of virus and the method of application (e.g., rub-inoculation) are uniform for all plants or leaf discs.
Inconsistent Compound Application: Uneven spraying or application of this compound solution.Ensure complete and uniform coverage of the plant tissue with the this compound solution. For in vitro assays, ensure proper mixing of the compound in the assay medium.

Quantitative Data Summary

Compound Activity Type EC50 (μg/mL) Reference
This compound (A21)Therapeutic Activity against TMV200[5]
Ningnanmycin (Commercial Control)Therapeutic Activity against TMV280[5]

Experimental Protocols

1. Preparation of this compound Stock and Working Solutions

  • Stock Solution (10 mg/mL):

    • Weigh out 10 mg of this compound powder.

    • Add 1 mL of 100% DMSO.

    • Vortex until the compound is completely dissolved.

    • Aliquot into smaller volumes and store at -20°C.

  • Working Solutions:

    • Thaw a stock solution aliquot on ice.

    • Perform serial dilutions of the stock solution with the appropriate assay buffer to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all experimental and control groups.

2. In Vivo TMV Inhibition Assay (Half-Leaf Method)

  • Cultivate healthy Nicotiana tabacum plants to the 6-8 leaf stage.

  • Prepare TMV inoculum at a concentration of approximately 6 x 10^-3 mg/mL.

  • Mechanically inoculate the entire surface of several leaves with the TMV inoculum.

  • After 2-3 days, when symptoms are visible, prepare different concentrations of this compound working solutions.

  • Apply the this compound solutions to the left side of the inoculated leaves, and a control solution (containing the same concentration of DMSO) to the right side.

  • Continue to cultivate the plants under controlled conditions.

  • After 3-4 days, count the number of local lesions on both halves of the leaves.

  • Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(Number of lesions on control side - Number of lesions on treated side) / Number of lesions on control side] x 100.

Visualizations

Tmv_IN_14_Mechanism cluster_virus Tobacco Mosaic Virus (TMV) Life Cycle cluster_inhibition Inhibition by this compound TMV_RNA Viral RNA TMV_CP Coat Protein (CP) Assembly Viral Assembly TMV_CP->Assembly Self-assembles with Viral RNA TMV_CP->Assembly Inhibition Inhibition of Assembly TMV_CP->Inhibition Infection New Virus Particle (Infection) Assembly->Infection Tmv_IN_14 This compound Tmv_IN_14->TMV_CP Interacts with Inhibition->Assembly Experimental_Workflow Start Start: Prepare this compound and TMV Inoculum Inoculate Inoculate Plants with TMV Start->Inoculate Wait Incubate for Symptom Development (2-3 days) Inoculate->Wait Treat Apply this compound (Left Leaf) and Control (Right Leaf) Wait->Treat Incubate Incubate for 3-4 days Treat->Incubate Observe Count Local Lesions Incubate->Observe Analyze Calculate Inhibition Rate Observe->Analyze End End of Experiment Analyze->End

References

Technical Support Center: Managing Phytotoxicity in Anti-TMV Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific compound designated "Tmv-IN-14" is not publicly available. This guide provides general strategies for addressing phytotoxicity that may be observed during the screening of novel anti-Tobacco Mosaic Virus (TMV) compounds. The principles and methodologies described here are intended to help researchers differentiate between viral symptoms and compound-induced phytotoxicity, and to optimize experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is phytotoxicity and why might it occur when testing anti-TMV compounds?

Phytotoxicity refers to the detrimental effects on plant health caused by a chemical substance. In the context of anti-TMV compound screening, phytotoxicity can arise from the compound itself, the formulation components (e.g., solvents, surfactants), or an interaction between the compound and the plant's metabolic processes. These effects can sometimes be mistaken for the symptoms of the TMV infection itself.

Q2: How can I distinguish between symptoms of TMV infection and phytotoxicity from my test compound?

Differentiating between viral symptoms and chemical phytotoxicity is crucial for accurate assessment of your compound's efficacy. TMV infection typically causes symptoms like mosaic patterns of light and dark green on leaves, leaf malformation, and stunting.[1][2] In contrast, compound-induced phytotoxicity often manifests as chlorosis (yellowing), necrosis (tissue death), leaf burn, or spotting, which may appear more uniformly across the treated area. It's essential to include proper controls in your experiments, such as mock-inoculated plants treated with the compound and TMV-inoculated plants treated only with the vehicle solution.

Q3: What are the initial troubleshooting steps if I observe unexpected phytotoxicity?

If you observe unexpected phytotoxicity, the first step is to review your experimental setup. Check the concentration of your compound, the application method, and the health of your plants prior to the experiment. It is also beneficial to assess the vehicle (solvent) for any phytotoxic effects on its own. A dose-response experiment can help determine if the phytotoxicity is concentration-dependent.

Troubleshooting Guides

Issue 1: Plants show severe necrosis after treatment.

  • Question: Is this a result of the virus or my compound?

  • Answer: While some severe strains of TMV can cause necrotic spots[2], widespread and rapid necrosis following treatment is often indicative of chemical phytotoxicity. To confirm this, examine your control groups. If the mock-inoculated plants treated with your compound show similar necrosis, the phytotoxicity is likely caused by the compound or its formulation.

Issue 2: How can I reduce the phytotoxicity of my compound?

  • Question: What strategies can I employ to minimize plant damage while still testing for antiviral activity?

  • Answer:

    • Optimize Concentration: Conduct a dose-response study to find the lowest effective concentration with minimal phytotoxicity.

    • Reformulation: Investigate different solvents or the addition of adjuvants that may reduce phytotoxicity.

    • Application Method: Consider alternative application methods. For example, if foliar spray is causing leaf burn, a soil drench application might be a viable alternative for systemic compounds.

Data Presentation: Differentiating TMV Symptoms from Phytotoxicity

The following table summarizes common symptoms of TMV infection and potential signs of compound-induced phytotoxicity to aid in their differentiation.

SymptomTypical CauseDescription
Mosaic/Mottling TMV InfectionIrregular patches of light and dark green on the leaves.[1]
Leaf Malformation TMV InfectionPuckering, distortion, or abnormal leaf shapes.[2]
Stunting TMV InfectionReduced overall plant growth compared to healthy controls.[1]
Vein Clearing TMV InfectionYellowing or clearing of the veins in young leaves.[2]
Necrotic Lesions BothTMV can induce localized lesions on some hosts. Compounds can cause necrotic spots, often at the site of application.
Chlorosis (Uniform) PhytotoxicityGeneral yellowing of the leaves, often starting at the margins or spreading uniformly.
Leaf Burn/Scorch PhytotoxicityBrowning and death of leaf tissue, particularly at the tips and margins.
Spotting BothSmall, distinct spots. Viral spots may follow veins, while chemical spots may be more randomly distributed.

Experimental Protocols

Protocol: Dose-Response and Phytotoxicity Assessment of a Novel Anti-TMV Compound

Objective: To determine the effective concentration range of a test compound for inhibiting TMV and to assess its phytotoxicity profile.

Materials:

  • Healthy Nicotiana benthamiana or Nicotiana tabacum plants (4-6 weeks old)

  • Purified TMV inoculum

  • Test compound stock solution

  • Vehicle (solvent for the test compound)

  • Phosphate buffer

  • Micropipettes

  • Spray bottle or other application device

Methodology:

  • Plant Preparation: Acclimatize healthy plants in a controlled growth chamber for one week prior to the experiment.

  • Compound Preparation: Prepare a serial dilution of the test compound in the chosen vehicle. Concentrations should span a broad range to identify a dose-response curve.

  • Experimental Groups (minimum 5 plants per group):

    • Group A: Healthy plants, no treatment (Negative Control)

    • Group B: Mock-inoculated (buffer only) + Vehicle treatment

    • Group C: Mock-inoculated (buffer only) + Test compound (each concentration)

    • Group D: TMV-inoculated + Vehicle treatment (Positive Control)

    • Group E: TMV-inoculated + Test compound (each concentration)

  • Inoculation: Mechanically inoculate the upper leaves of plants in Groups D and E with TMV. Mock-inoculate plants in Groups B and C with the buffer.

  • Treatment Application: At a specified time post-inoculation (e.g., 24 hours), apply the different concentrations of the test compound and the vehicle to the respective plant groups.

  • Observation and Data Collection:

    • Phytotoxicity Assessment (daily for 7 days): Score plants in Group C for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) on a scale of 0 (no damage) to 5 (severe damage).

    • Viral Symptom Assessment (starting at 3-5 days post-inoculation): Monitor plants in Groups D and E for the development of TMV symptoms.

    • Viral Load Quantification (at a specified endpoint, e.g., 7 or 14 dpi): Collect tissue samples from upper, non-inoculated leaves to quantify TMV accumulation via methods like ELISA or qRT-PCR.

  • Data Analysis: Plot the phytotoxicity scores and viral load against the compound concentration to determine the therapeutic window.

Visualizations

G cluster_0 Plant-Virus-Inhibitor Interaction TMV TMV Infection PAMPs Viral PAMPs TMV->PAMPs exposes PTI PAMP-Triggered Immunity (PTI) PAMPs->PTI triggers Defense Plant Defense Response PTI->Defense activates Replication Viral Replication Defense->Replication inhibits Phyto Phytotoxicity Defense->Phyto can contribute to (e.g., HR) Inhibitor This compound Inhibitor->Replication inhibits OffTarget Off-Target Effects Inhibitor->OffTarget may cause Symptoms Viral Symptoms Replication->Symptoms leads to OffTarget->Phyto leads to

Caption: Potential signaling pathways and interactions leading to phytotoxicity.

G cluster_1 Experimental Workflow Start Start: Novel Compound 'this compound' DoseRange 1. Preliminary Dose-Range Finding on Healthy Plants Start->DoseRange PhytoScreen 2. Assess Phytotoxicity (Chlorosis, Necrosis) DoseRange->PhytoScreen Go Phytotoxicity Acceptable? PhytoScreen->Go AntiviralAssay 3. Antiviral Efficacy Assay (TMV-inoculated plants) Go->AntiviralAssay Yes Optimize Optimize Formulation or Concentration Go->Optimize No Data 4. Quantify Viral Load (ELISA, qRT-PCR) AntiviralAssay->Data Analysis 5. Analyze Therapeutic Window (Efficacy vs. Toxicity) Data->Analysis End End: Identify Optimal Treatment Protocol Analysis->End Optimize->DoseRange

Caption: Workflow for screening and mitigating phytotoxicity of anti-TMV compounds.

G cluster_2 Troubleshooting Logic Start Plant Damage Observed Q1 Is damage on mock-inoculated, compound-treated plants? Start->Q1 A1_Yes Likely Compound Phytotoxicity Q1->A1_Yes Yes A1_No Damage is likely viral or a synergistic effect. Q1->A1_No No Q2 Is damage on vehicle-only treated plants? A1_Yes->Q2 Action3 Action: Compare symptoms with TMV-only infection. Consider synergistic effects. A1_No->Action3 A2_Yes Vehicle is phytotoxic. Q2->A2_Yes Yes Action1 Action: Lower concentration, reformulate, or change application method. Q2->Action1 No Action2 Action: Test alternative solvents/vehicles. A2_Yes->Action2

Caption: Decision tree for troubleshooting the cause of phytotoxicity.

References

Technical Support Center: Tmv-IN-14 and Tobacco Mosaic Virus (TMV)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific inhibitor named "Tmv-IN-14" is not available in published scientific literature. The following technical support guide is a hypothetical framework created to address the user's query format. The proposed mechanism of action, experimental data, and protocols are based on established principles of virology and antiviral resistance research for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical mechanism of action for this compound?

This compound is a theoretical, non-nucleoside inhibitor designed to target the RNA-dependent RNA polymerase (RdRp) activity of the Tobacco Mosaic Virus (TMV) 183-kDa replication protein. By binding to a conserved allosteric site on the RdRp domain, this compound is proposed to induce a conformational change that prevents the initiation of viral RNA synthesis, thereby halting the replication cycle.

Q2: How can resistance to this compound be induced in laboratory TMV strains?

Resistance can be developed by subjecting a wild-type TMV population to continuous selective pressure. This is typically achieved through serial passage of the virus in a susceptible host (e.g., Nicotiana tabacum cv. Xanthi) in the presence of sub-lethal, but gradually increasing, concentrations of this compound. This process selects for and enriches viral variants that harbor mutations conferring reduced susceptibility to the inhibitor.

Q3: What are the common troubleshooting issues when inducing resistance?

  • Issue: The virus is completely eliminated at the starting concentration of this compound.

    • Solution: The initial concentration is too high. Start the selection process at a concentration well below the EC50 value (e.g., 0.1x to 0.5x EC50) to allow for viral replication and the emergence of resistant mutants.

  • Issue: No increase in the EC50 is observed after multiple passages.

    • Solution: The concentration increments may be too small or the passage interval too short. Ensure the concentration is increased sufficiently at each step (e.g., 2-fold) to apply adequate selective pressure. Also, verify the stability and activity of your this compound stock solution.

  • Issue: The host plants die before significant viral replication occurs.

    • Solution: Assess the phytotoxicity of this compound. Perform a control experiment with the inhibitor on uninfected plants to determine the maximum non-toxic concentration.

Q4: How is this compound resistance quantified and confirmed?

Resistance is quantified by comparing the half-maximal effective concentration (EC50) of the inhibitor against the resistant strain versus the wild-type (WT) parental strain. A significant increase in the EC50 value for the selected strain indicates resistance. Confirmation involves sequencing the target gene (in this case, the RdRp domain of the 183-kDa protein gene) to identify mutations responsible for the resistant phenotype.

Experimental Protocols

Protocol 1: Induction of this compound Resistance by Serial Passage

Objective: To generate TMV strains with reduced susceptibility to this compound.

Materials:

  • Susceptible host plants (N. tabacum cv. Xanthi)

  • Wild-type TMV inoculum

  • This compound stock solution

  • Phosphate buffer, carborundum

  • Sterile mortars and pestles

Methodology:

  • Initial Infection (Passage 0): Inoculate a set of 10-15 plants with wild-type TMV to establish a baseline infection.

  • Selection (Passage 1): Prepare TMV inoculum from Passage 0 leaves. Inoculate a new set of plants with this inoculum in the presence of this compound at a starting concentration of 0.5x its predetermined EC50.

  • Harvesting: After 7-10 days post-inoculation, or when symptoms are apparent, harvest the systemically infected leaves from the treated plants.

  • Subsequent Passages: a. Prepare a new viral extract from the harvested leaves. b. Use this extract to inoculate the next set of plants. c. Double the concentration of this compound used in the inoculum. d. Repeat this process for 10-20 passages.

  • Monitoring Resistance: Periodically (e.g., every 5 passages), determine the EC50 of the passaged virus population using a plaque reduction or quantitative PCR (qPCR) assay (see Protocol 2) and compare it to the wild-type virus.

Protocol 2: Quantification of Antiviral Activity by qRT-PCR

Objective: To determine the EC50 of this compound against different TMV strains.

Materials:

  • Leaf discs from infected N. tabacum plants

  • This compound serial dilutions

  • RNA extraction kit

  • qRT-PCR reagents (reverse transcriptase, primers/probes for TMV and a host reference gene, e.g., actin)

  • Real-time PCR instrument

Methodology:

  • Inoculation and Treatment: Inoculate leaf discs or protoplasts with the TMV strain of interest.

  • Apply a range of this compound concentrations (e.g., 0.01 µM to 100 µM) to the samples. Include a no-drug control.

  • Incubation: Incubate the samples for 48-72 hours under appropriate conditions.

  • RNA Extraction: Extract total RNA from each sample.

  • qRT-PCR: Perform quantitative reverse transcription PCR to measure the levels of TMV RNA and the host reference gene RNA.

  • Data Analysis: a. Normalize the TMV RNA levels to the host reference gene. b. Calculate the percentage of viral replication inhibition for each drug concentration relative to the no-drug control. c. Plot the percentage inhibition against the logarithm of the this compound concentration and use a non-linear regression model to calculate the EC50 value.

Data Presentation

Table 1: Hypothetical Increase in EC50 for TMV During Serial Passage with this compound

Passage NumberThis compound Concentration (µM)Resulting EC50 (µM)Fold Change in Resistance (vs. WT)
Wild-Type (WT)01.51.0
52.012.58.3
1010.045.230.1
1540.0110.873.9
20100.0>200>133.3

Table 2: Hypothetical Mutations in the TMV RdRp Domain Conferring this compound Resistance

MutationAmino Acid ChangeEC50 (µM)Fold Change in Resistance (vs. WT)
M1Leucine1251Isoleucine35.723.8
M2Alanine1305Valine98.465.6
M3Tyrosine1422Histidine155.1103.4
M1 + M2Double Mutant>200>133.3

Visualizations

TMV_Replication_Cycle TMV TMV Virion HostCell Host Plant Cell TMV->HostCell Entry Uncoating Uncoating HostCell->Uncoating ViralRNA Viral (+)RNA Genome Uncoating->ViralRNA Translation Translation by Host Ribosomes ViralRNA->Translation VRC Viral Replication Complex (VRC) ViralRNA->VRC ReplicationProteins 126/183 kDa Replication Proteins Translation->ReplicationProteins ReplicationProteins->VRC NegRNA (-)RNA Template VRC->NegRNA Replication (RdRp Activity) PosRNA Progeny (+)RNA NegRNA->PosRNA SubgenomicRNA Subgenomic mRNAs NegRNA->SubgenomicRNA Assembly Assembly PosRNA->Assembly StructuralProteins Movement & Coat Proteins SubgenomicRNA->StructuralProteins Translation StructuralProteins->Assembly NewVirion New Virions Assembly->NewVirion CellToCell Cell-to-Cell Movement NewVirion->CellToCell Inhibitor This compound Inhibitor->VRC Inhibits RdRp

Caption: Hypothetical TMV replication cycle and the proposed target of this compound.

Resistance_Workflow start Start: Wild-Type TMV Strain passage Serial Passage in Host with increasing [this compound] start->passage finish Finish: Characterized Resistant Strain isolate Isolate Viral Population (e.g., every 5 passages) passage->isolate quantify Quantify Resistance (EC50 determination) isolate->quantify compare Compare EC50 to Wild-Type quantify->compare compare->passage Resistance Not Significant sequence RNA Extraction, RT-PCR & Sequencing of RdRp Gene compare->sequence Resistance Significant analyze Identify Mutations and Correlate with Resistance Level sequence->analyze analyze->finish

Caption: Experimental workflow for developing and analyzing this compound resistance.

Troubleshooting_Logic start Problem: No resistance developing after multiple passages q1 Is the virus population decreasing significantly or being eliminated? start->q1 a1_yes Action: Lower the starting [this compound] to < 0.5x EC50 q1->a1_yes Yes q2 Have you verified the activity and stability of your this compound stock? q1->q2 No a2_no Action: Prepare fresh inhibitor stock and re-verify its EC50 q2->a2_no No q3 Are the concentration increments between passages large enough (e.g., ~2x)? q2->q3 Yes a3_no Action: Increase the selective pressure with larger concentration jumps between passages q3->a3_no No end Action: Consider possibility of high genetic barrier to resistance q3->end Yes

Caption: Logical flow for troubleshooting resistance induction experiments.

Technical Support Center: Tmv-IN-14 Application in Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the application of Tmv-IN-14, a putative inhibitor of the Tobacco Mosaic Virus (TMV), in plant systems. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during in-planta experiments.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: Based on its designation, this compound is hypothesized to be an inhibitor of the Tobacco Mosaic Virus (TMV). Its mechanism could involve targeting key viral processes such as replication, assembly, or cell-to-cell movement. For instance, it might interfere with the function of viral proteins like the RNA-dependent RNA polymerase, the movement protein (MP) that facilitates viral spread through plasmodesmata, or the coat protein (CP) involved in virion assembly.[1][2] Further empirical validation is required to elucidate the precise molecular target.

Q2: Which plant species are suitable for testing this compound?

A2: TMV has a broad host range, particularly within the Solanaceae family.[3] Model organisms like Nicotiana benthamiana and Nicotiana tabacum (tobacco) are excellent initial choices as they are highly susceptible to TMV and well-characterized.[2][4] Tomatoes (Solanum lycopersicum) are also a relevant host, especially for studies aiming at agricultural applications.[5][6]

Q3: What are the primary methods for delivering this compound to plants?

A3: The most common delivery methods for small molecules like this compound include foliar spraying, soil drenching (root uptake), and direct injection.[7][8] The choice of method depends on the compound's properties (e.g., solubility, stability, and ability to be translocated within the plant) and the experimental objective.[9]

Q4: How can I monitor the efficacy of this compound treatment?

A4: Efficacy can be assessed by monitoring for a reduction in TMV symptoms, such as mosaic patterns, leaf curling, and stunting, which typically appear 7-14 days post-inoculation.[4][5] Quantitative assessment can be performed by measuring viral accumulation using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or qRT-PCR (quantitative Reverse Transcription Polymerase Chain Reaction) to quantify viral RNA or coat protein levels.[2][6]

Q5: What safety precautions should be taken when handling this compound?

A5: As with any novel chemical compound, standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.[10] Refer to the Material Safety Data Sheet (MSDS) for this compound for specific handling, storage, and disposal instructions. Always prepare and apply the compound in a well-ventilated area.[11]

Troubleshooting Guides

This section addresses specific issues that may arise during the application of this compound.

Issue 1: Low Efficacy or No Reduction in Viral Symptoms
Potential Cause Troubleshooting Step Rationale
Poor Formulation/Solubility 1. Review the solvent system for this compound. Ensure it is fully solubilized. 2. Consider adding a surfactant or adjuvant to the spray solution as recommended for agrochemicals.[12] 3. Test different formulations to improve bioavailability.[13][14]The compound must be in a bioavailable form to be absorbed by the plant. Surfactants can reduce surface tension and improve leaf coverage and penetration.[12]
Incorrect Application Timing 1. Apply this compound prophylactically (before viral inoculation) or at a very early stage of infection.[6] 2. Test a time-course experiment to determine the optimal application window.Antiviral compounds are often most effective when present before or shortly after viral entry, as they can prevent the establishment of infection.[15][16]
Inadequate Coverage 1. For foliar sprays, ensure complete coverage of both upper (adaxial) and lower (abaxial) leaf surfaces.[15] 2. Use a fine-mist sprayer for uniform droplet distribution.[17] 3. Verify coverage using water-sensitive paper.[15]Incomplete coverage can leave parts of the plant unprotected, allowing the virus to establish and spread. The lower leaf surface often has more stomata, which can be a point of entry.
Compound Degradation 1. Check the stability of this compound under your experimental conditions (e.g., light, temperature, pH of the spray solution). 2. Prepare fresh solutions for each experiment and avoid storing mixed solutions overnight.[16]Environmental factors can degrade active compounds, reducing their efficacy. The pH of the water used for mixing can also affect the stability of some chemicals.[16]
Viral Load Too High 1. Reduce the concentration of the TMV inoculum used for infecting the plants.An overwhelmingly high initial viral load may surpass the inhibitory capacity of the applied this compound concentration.
Issue 2: Phytotoxicity (Damage to the Plant)
Potential Cause Troubleshooting Step Rationale
High Compound Concentration 1. Perform a dose-response experiment to find the optimal concentration that is effective against TMV but not harmful to the plant. 2. Start with a lower concentration and gradually increase it.The therapeutic window for any chemical can be narrow. High concentrations may disrupt normal plant physiological processes.
Solvent/Adjuvant Toxicity 1. Apply a "mock" formulation (solvent and adjuvants without this compound) to a set of control plants.[16] 2. If the mock treatment causes damage, test alternative, less phytotoxic solvents or adjuvants.The carrier chemicals in the formulation can sometimes be the cause of plant damage, not the active ingredient itself.
Environmental Stress 1. Avoid applying this compound to plants that are under stress (e.g., drought, high heat).[16] 2. Apply during cooler parts of the day, such as early morning or late evening.[16]Stressed plants are more susceptible to chemical injury. High temperatures can increase the rate of chemical absorption to toxic levels.
Incompatible Tank Mixes 1. If applying this compound with other chemicals (e.g., fertilizers, fungicides), ensure they are compatible. 2. Perform a "jar test" to check for physical compatibility before mixing a full tank.[11]Mixing incompatible chemicals can lead to the formation of phytotoxic compounds or cause them to fall out of solution.[11][16]

Experimental Protocols

Protocol 1: Foliar Spray Application of this compound

This protocol describes the general procedure for applying this compound to plant leaves.

Materials:

  • This compound stock solution

  • Solvent (e.g., DMSO, ethanol)

  • Surfactant (e.g., Tween-20, Silwet L-77)

  • Distilled water

  • Fine-mist spray bottle or atomizer

  • Healthy, young plants (N. benthamiana, 4-6 leaf stage)

  • TMV inoculum

  • Phosphate (B84403) buffer

Procedure:

  • Preparation of Spray Solution:

    • Prepare the final spray solution on the day of application.

    • In a clean container, add the required volume of distilled water.

    • Add the surfactant to a final concentration of 0.01-0.05%. Mix gently.

    • Add the required volume of this compound stock solution to achieve the desired final concentration (e.g., 10 µM, 50 µM, 100 µM).

    • Crucially, prepare a mock control solution containing the same concentration of solvent and surfactant but no this compound.

  • Application:

    • Label plants clearly for each treatment group (e.g., Untreated, Mock, this compound, TMV only, Mock + TMV, this compound + TMV).

    • In a designated spray area or fume hood, spray the leaves of the plants until the solution begins to drip (run-off). Ensure thorough coverage of all leaf surfaces.[18]

    • Allow the plants to dry completely before moving them back to their growing conditions.

  • Viral Inoculation (for curative/protective assays):

    • For a protective assay, inoculate plants with TMV 24-48 hours after applying this compound.

    • For a curative assay, inoculate plants 24-48 hours before applying this compound.

    • To inoculate, lightly dust a few upper leaves with carborundum (abrasive).

    • Gently rub 50-100 µL of TMV inoculum (diluted in phosphate buffer) onto the dusted leaves.

    • Rinse the leaves with water a few minutes after inoculation to remove excess inoculum and carborundum.

  • Observation and Data Collection:

    • Monitor plants daily for symptom development for up to 21 days.[5]

    • At selected time points (e.g., 7, 14, 21 days post-inoculation), collect leaf tissue for viral quantification (ELISA, qRT-PCR).

Protocol 2: Soil Drench Application of this compound

This method is suitable for compounds that can be taken up by the roots and translocated systemically.[8]

Materials:

  • This compound stock solution

  • Distilled water

  • Potted plants with well-drained soil

  • Graduated cylinders or beakers

Procedure:

  • Preparation of Drench Solution:

    • Calculate the total volume of solution needed for all plants in a treatment group. A typical volume is 50-100 mL per 4-inch pot, but this should be adjusted to saturate the soil without excessive drainage.

    • Dilute the this compound stock solution in distilled water to the desired final concentration.

    • Prepare a mock control solution with the same concentration of solvent.

  • Application:

    • Ensure the soil is slightly moist but not waterlogged before application.

    • Slowly and evenly pour the prepared drench solution onto the soil surface around the base of each plant.

  • Viral Inoculation:

    • Wait 48-72 hours after the soil drench to allow for uptake and systemic transport of the compound.

    • Inoculate upper leaves with TMV as described in Protocol 1, Step 3.

  • Observation and Data Collection:

    • Monitor plants for systemic symptom development and collect tissue from newly emerged leaves for viral quantification to confirm systemic protection.

Visualizations

Signaling and Experimental Pathways

Tmv_Infection_Pathway cluster_workflow Experimental Workflow: Testing this compound cluster_pathway Simplified TMV Infection & Inhibition prep Prepare this compound and Mock Solutions apply Apply Treatment (Spray or Drench) prep->apply inoc Inoculate with TMV apply->inoc observe Observe Symptoms (7-21 days) inoc->observe quant Quantify Viral Load (ELISA / qRT-PCR) observe->quant TMV TMV Particle Entry Mechanical Entry into Cell TMV->Entry Uncoat Viral RNA Uncoating Entry->Uncoat Rep Replication (RdRp) Uncoat->Rep Assembly Virion Assembly Uncoat->Assembly MP Movement Protein Synthesis Rep->MP CP Coat Protein Synthesis Rep->CP Move Cell-to-Cell Movement (Plasmodesmata) MP->Move CP->Assembly Assembly->Move Inhibitor This compound Inhibitor->Rep Inhibitor->Assembly Inhibitor->Move

Caption: Workflow for testing this compound and its potential points of interference in the TMV life cycle.

Troubleshooting_Workflow start Experiment Start: Low Efficacy Observed q1 Is the compound fully dissolved? start->q1 sol Action: Check/Optimize Formulation & Solvents q1->sol No q2 Is plant coverage adequate? q1->q2 Yes end Re-run Experiment sol->end cov Action: Improve Spray Technique (e.g., add surfactant) q2->cov No q3 Was application timing optimal? q2->q3 Yes cov->end time Action: Test Prophylactic vs. Curative Application q3->time No q4 Is the concentration appropriate? q3->q4 Yes time->end conc Action: Perform Dose-Response Experiment q4->conc No q4->end Yes conc->end

Caption: A logical workflow for troubleshooting low efficacy results when applying this compound.

References

Mitigating batch-to-batch variability of synthesized Tmv-IN-14

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tmv-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability of synthesized this compound and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic molecule designed to inhibit the assembly of Tobacco Mosaic Virus (TMV). Its primary mechanism of action is believed to involve binding to the TMV coat protein (CP), preventing the protein subunits from assembling into the helical rod structure characteristic of the virus. This disruption of virion formation is a key strategy in controlling viral propagation.

Q2: What are the common sources of batch-to-batch variability in the synthesis of this compound?

A2: Batch-to-batch variability of this compound can arise from several factors during chemical synthesis, including:

  • Purity of starting materials: Impurities in reagents or solvents can lead to side reactions and the formation of byproducts.

  • Reaction conditions: Minor deviations in temperature, pressure, reaction time, or stirring speed can affect reaction kinetics and product yield.

  • Purification methods: Inconsistencies in purification techniques, such as chromatography or crystallization, can result in varying levels of purity.

  • Solvent effects: The type and purity of solvents used can influence reaction pathways and the solubility of the product.

  • Scale of synthesis: Scaling up the synthesis from laboratory to pilot or production scale can introduce new variables that affect the final product.

Q3: How can I assess the purity and consistency of my this compound batches?

A3: A combination of analytical techniques is recommended to ensure the quality and consistency of each batch of this compound. These include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and identify any structural isomers or impurities.

  • Differential Scanning Calorimetry (DSC): To assess the melting point and thermal stability, which can be indicative of purity.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and application of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction, suboptimal reaction conditions, or degradation of the product.Optimize reaction parameters such as temperature, time, and catalyst concentration. Ensure all reagents are fresh and of high purity. Use an inert atmosphere if the reaction is sensitive to air or moisture.
Inconsistent Purity Between Batches Variations in purification methods, impure solvents or reagents.Standardize the purification protocol. Use HPLC-grade solvents and high-purity reagents. Perform multiple purification steps if necessary.
Presence of Unexpected Byproducts Side reactions due to impurities or non-optimal reaction conditions.Identify the byproducts using MS and NMR. Adjust reaction conditions to minimize their formation. Purify starting materials before use.
Variable Biological Activity in Assays Inconsistent purity, presence of active/inactive isomers, or degradation of the compound.Confirm the purity and structural integrity of each batch using the analytical methods listed in Q3. Store the compound under appropriate conditions (e.g., protected from light, at a low temperature) to prevent degradation.
Poor Solubility of this compound The inherent chemical properties of the compound or incorrect solvent selection.Test a range of biocompatible solvents to find the most suitable one. Sonication or gentle heating may aid dissolution. Consider formulating the compound with solubilizing agents.

Experimental Protocols

Protocol 1: Quality Control of Synthesized this compound via HPLC

  • Sample Preparation: Accurately weigh 1 mg of the synthesized this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile (B52724) or methanol) to prepare a 1 mg/mL stock solution.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid, is typically used.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (e.g., 254 nm).

  • Analysis: The purity of the sample is determined by the area of the main peak relative to the total area of all peaks.

Protocol 2: In Vitro TMV Assembly Inhibition Assay

  • Preparation of TMV Coat Protein (CP): Isolate TMV CP from infected plant tissue or express recombinant CP in E. coli. Purify the protein to >95% homogeneity.

  • Preparation of TMV RNA: Extract RNA from purified TMV virions.

  • Assembly Reaction:

    • In a microcentrifuge tube, combine TMV CP (final concentration, e.g., 0.5 mg/mL) and TMV RNA (final concentration, e.g., 0.05 mg/mL) in an assembly buffer (e.g., 100 mM sodium phosphate, pH 7.0).

    • Add this compound from a stock solution to achieve the desired final concentrations for testing (e.g., 1, 10, 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 1-4 hours) to allow for viral assembly.

  • Analysis: Analyze the formation of TMV virions using Transmission Electron Microscopy (TEM) or by monitoring the increase in turbidity at 320 nm.

  • Quantification: The inhibitory effect of this compound is quantified by comparing the extent of virion formation in the presence of the compound to the vehicle control.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_bioassay Biological Assay synthesis Chemical Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification hplc HPLC purification->hplc qc_analysis Purity & Identity Confirmation hplc->qc_analysis ms Mass Spectrometry ms->qc_analysis nmr NMR Spectroscopy nmr->qc_analysis assay TMV Assembly Inhibition Assay qc_analysis->assay activity Determine Biological Activity (IC50) assay->activity batch_release batch_release activity->batch_release Batch Release signaling_pathway cp_monomer TMV Coat Protein (CP) Monomer cp_disk CP 20S Disk Aggregate cp_monomer->cp_disk assembly_initiation Assembly Initiation cp_disk->assembly_initiation tmv_rna TMV RNA tmv_rna->assembly_initiation elongation Elongation assembly_initiation->elongation tmv_virion Intact TMV Virion elongation->tmv_virion tmv_in_14 This compound tmv_in_14->cp_disk Inhibits Aggregation tmv_in_14->elongation Blocks Elongation

Validation & Comparative

Tmv-IN-14 and Ribavirin: A Comparative Guide to Tobacco Mosaic Virus (TMV) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Tmv-IN-14 and the well-known antiviral agent Ribavirin as inhibitors of the Tobacco Mosaic Virus (TMV). It aims to offer an objective analysis of their performance, supported by available experimental data, to aid in research and development efforts targeting plant viral diseases. This comparison also includes data on other relevant TMV inhibitors to provide a broader context.

Overview of this compound and Ribavirin

Ribavirin is a synthetic guanosine (B1672433) analog with broad-spectrum antiviral activity against both RNA and DNA viruses.[4][5] In the context of TMV, Ribavirin is understood to inhibit an early stage of the viral replication cycle, preceding the synthesis of viral RNA and proteins.[6] Its multifaceted mechanism of action in other viral systems includes the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools, and the induction of mutations in the viral genome, leading to "error catastrophe".[6][7][8]

Quantitative Comparison of TMV Inhibitors

The following table summarizes the available quantitative data (EC50 values) for Ribavirin and other selected TMV inhibitors. The EC50 value represents the concentration of the inhibitor required to achieve 50% of the maximum antiviral effect. It is important to note that a direct EC50 value for this compound is not currently published; however, qualitative comparisons from research indicate its superior efficacy over Ribavirin.

InhibitorTarget/Mechanism of ActionEC50 (µg/mL)Reference
This compound (as compound 14b) TMV Coat Protein (Inhibits Assembly)Superior in vivo activity to Ribavirin (Qualitative)[2][3]
Ribavirin Early Stage Viral Replication / GTP Depletion138.3 - 624.3[9][10][11]
Ningnanmycin Viral Replication208.4 - 296.0[12]
Compound 2 (Ferulic acid ester-containing sulfonamide) TMV Coat Protein84.8[9]
Compound 5d (Chalcone derivative) TMV Inactivation65.8[5]
Compound A14 (Purine nucleoside derivative) TMV Biosynthesis and Self-Assembly274.25
W20 (Indole derivative) TMV Coat Protein84.4 (curative), 65.7 (protective)[12]
K5 (Flavonol derivative) Not specified139.6 (curative), 120.6 (protective)[12]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and Ribavirin are visualized below. This compound acts on a late-stage process (assembly), while Ribavirin targets an early-stage event in the TMV life cycle.

TMV_Inhibition_Pathways cluster_Tmv_IN_14 This compound Mechanism cluster_Ribavirin Ribavirin Mechanism TMV_RNA TMV RNA Assembly Viral Assembly TMV_RNA->Assembly TMV_CP TMV Coat Protein (CP) TMV_CP->Assembly Virion New TMV Virion Assembly->Virion Tmv_IN_14 This compound Tmv_IN_14->Assembly Inhibits TMV_Entry TMV Entry & Uncoating Early_Replication Early Viral Replication TMV_Entry->Early_Replication Viral_RNA_Protein_Syn Viral RNA & Protein Synthesis Early_Replication->Viral_RNA_Protein_Syn Ribavirin Ribavirin Ribavirin->Early_Replication Inhibits

Figure 1. Mechanisms of action for this compound and Ribavirin against TMV.

Experimental Protocols

Accurate evaluation of antiviral efficacy relies on standardized experimental procedures. Below are detailed methodologies for key assays used in TMV inhibitor screening.

Local Lesion Assay

This bioassay is a fundamental method for quantifying infectious virus particles and assessing the protective, curative, and inactivating effects of antiviral compounds.

  • Plant Material: Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi NN are commonly used as local lesion hosts for TMV. Plants should be grown under controlled greenhouse conditions to the 4-6 leaf stage.

  • Virus Inoculum: Purified TMV is diluted in a suitable buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 7.0) to a concentration that produces a countable number of local lesions (e.g., 50-100 lesions per leaf).

  • Inhibitor Application:

    • Protective Activity: The test compound is applied to the leaf surface 24 hours before mechanical inoculation with TMV.

    • Curative Activity: The test compound is applied to the leaf surface 24 hours after mechanical inoculation with TMV.

    • Inactivation Activity: The test compound is mixed with the TMV inoculum and incubated for a set period (e.g., 30 minutes) before being applied to the leaf.

  • Inoculation Procedure:

    • The leaves to be inoculated are lightly dusted with an abrasive such as Carborundum.

    • The virus inoculum (or virus-inhibitor mixture) is gently rubbed onto the entire surface of the leaf.

    • After inoculation, the leaves are rinsed with water.

  • Data Collection and Analysis:

    • Plants are maintained in the greenhouse for 3-5 days for local lesions to develop.

    • The number of necrotic lesions on each leaf is counted.

    • The percent inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average number of lesions on control leaves and T is the average number of lesions on treated leaves.

    • The EC50 value is determined by testing a range of inhibitor concentrations and analyzing the dose-response curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a sensitive and high-throughput method for detecting and quantifying the amount of viral antigen (specifically TMV coat protein) in plant tissues.

  • Sample Preparation: Leaf tissue from infected and treated plants is homogenized in an extraction buffer (e.g., carbonate buffer, pH 9.6).

  • Assay Procedure (DAS-ELISA):

    • Coating: Wells of a microtiter plate are coated with TMV-specific polyclonal antibodies.

    • Blocking: Non-specific binding sites are blocked with a blocking agent (e.g., bovine serum albumin).

    • Sample Incubation: The prepared plant extracts are added to the wells and incubated.

    • Detection Antibody: A TMV-specific monoclonal antibody conjugated to an enzyme (e.g., alkaline phosphatase) is added.

    • Substrate Addition: A colorimetric substrate (e.g., p-nitrophenyl phosphate) is added. The enzyme converts the substrate into a colored product.

    • Measurement: The absorbance is read using an ELISA plate reader at a specific wavelength (e.g., 405 nm). The intensity of the color is proportional to the amount of TMV antigen present.

  • Data Analysis: The reduction in absorbance in treated samples compared to untreated controls is used to calculate the percent inhibition.

Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is a highly sensitive and specific method for quantifying the amount of viral RNA in plant tissues, providing a measure of viral replication.

  • RNA Extraction: Total RNA is extracted from leaf samples using a commercial RNA extraction kit or a standard protocol (e.g., Trizol method).

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and TMV-specific primers.

  • qPCR: The cDNA is then used as a template for quantitative PCR using TMV-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe.

  • Data Analysis: The amplification of the target viral gene is monitored in real-time. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the amount of viral RNA in the sample. The relative quantification of viral RNA is typically determined using the ΔΔCt method, with a host plant gene (e.g., 18S rRNA) used as an internal control for normalization.

Experimental Workflow for Antiviral Compound Evaluation

The following diagram illustrates a typical workflow for the screening and evaluation of potential anti-TMV compounds.

Antiviral_Screening_Workflow cluster_Screening Primary Screening cluster_DoseResponse Dose-Response & Potency cluster_Validation Quantitative Validation cluster_Mechanism Mechanism of Action Studies A Compound Library B Local Lesion Assay (Single High Concentration) A->B C Identify 'Hits' (>50% Inhibition) B->C D Serial Dilution of Hits C->D E Local Lesion Assay (Multiple Concentrations) D->E F Calculate EC50 Values E->F G Treat Infected Plants with Lead Compounds F->G H ELISA (Viral Protein) G->H I RT-qPCR (Viral RNA) G->I J Confirm Reduction in Viral Load H->J I->J K Time-of-Addition Assays J->K L Target-Based Assays (e.g., CP Assembly, Polymerase Activity) J->L M Elucidate Mechanism K->M L->M

Figure 2. Workflow for evaluating potential anti-TMV compounds.

Conclusion

Both this compound and Ribavirin present viable, yet distinct, strategies for the inhibition of Tobacco Mosaic Virus. This compound and its analogs, targeting the viral coat protein and subsequent assembly, represent a promising class of next-generation agrochemicals, with preliminary data suggesting high efficacy. Ribavirin, with its established broad-spectrum activity and mechanism targeting early viral replication, remains a critical benchmark for antiviral research. The selection of an inhibitor for further development will depend on a variety of factors including potency, specificity, and the desired mode of action. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation and comparison of these and other novel TMV inhibitors.

References

Comparative Efficacy Analysis of Anti-TMV Agents: A Review of Ningnanmycin and Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the efficacy of Ningnanmycin. Due to the absence of publicly available data on "Tmv-IN-14," this report focuses on Ningnanmycin and provides a brief overview of other novel anti-Tobacco Mosaic Virus (TMV) compounds.

Introduction

Tobacco Mosaic Virus (TMV) poses a significant threat to a wide range of crops, causing substantial economic losses worldwide. The development of effective antiviral agents is crucial for managing TMV infections. Ningnanmycin, a microbial-derived pesticide, has been widely used and studied for its potent anti-TMV activity. This guide provides a detailed comparison of its efficacy, supported by experimental data, and explores its mechanisms of action. In the absence of information on "this compound," this report also briefly covers other novel compounds that have shown promise in combating TMV.

Ningnanmycin: A Profile of a Potent Anti-TMV Agent

Ningnanmycin is a cytosine nucleoside peptide antibiotic produced by Streptomyces noursei var. xichangensis. It exhibits broad-spectrum activity against plant viruses, bacteria, and fungi. Its anti-TMV efficacy is attributed to a dual mechanism: direct inhibition of the virus and induction of the host plant's systemic resistance.

Quantitative Efficacy Data for Ningnanmycin

The following tables summarize the quantitative data on the antiviral activity of Ningnanmycin against TMV and other plant viruses.

Target Assay Efficacy Metric Value Reference
Tobacco Mosaic Virus (TMV)Curative Activity (in vivo)EC50281.22 µg/mL[1]
TMV Coat Protein (CP)Binding Constant (Kd)1.10–3.96 µM[2]
TMV VirionBinding Constant (Kd)25.8–52.3 μM[2]
TMV ReplicationInhibition Rate (in vitro, 0.2 mg/mL)84.3%[1]
TMV CP Gene ExpressionInhibition Rate (0.2 mg/mL)79.8%[1]
Potato Virus Y (PVY)PVY Coat Protein (CP)Binding Constant (Kd)1.34 µmol/L[3]
Potato Virus Y (PVY)PVY ReplicationInhibition Concentration500 μg/mL[3]
Mechanism of Action of Ningnanmycin

Ningnanmycin employs a two-pronged approach to combat TMV infection:

  • Direct Interaction with TMV Coat Protein (CP): Ningnanmycin directly binds to the TMV coat protein discs, which are essential for the assembly of new virus particles.[4][5] This binding interferes with the polymerization of the CP, causing the disassembly of the CP discs into monomers and leading to a significant reduction in viral pathogenicity.[4][5][6]

  • Induction of Host Systemic Resistance: Ningnanmycin activates multiple defense signaling pathways within the host plant, leading to systemic acquired resistance (SAR).[7][8] This includes the upregulation of defense-related genes and the production of pathogenesis-related (PR) proteins. Key signaling pathways activated by Ningnanmycin include the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and calcium signaling pathways.[7][9] It also enhances the biosynthesis of salicylic (B10762653) acid (SA), a key hormone in plant defense.[10]

Signaling Pathway of Ningnanmycin-Induced Host Resistance

Ningnanmycin_Signaling_Pathway cluster_virus TMV Infection cluster_ningnanmycin Ningnanmycin Action cluster_plant_cell Plant Cell Response TMV TMV CP Coat Protein (CP) Assembly Ningnanmycin Ningnanmycin Ningnanmycin->CP Inhibits Receptors Receptor-Like Kinases (FLS2, RLK1) Ningnanmycin->Receptors MAPK MAPK Cascade Receptors->MAPK Ca Calcium Signaling (CML19) Receptors->Ca TFs Transcription Factors (WRKY40, WRKY70) MAPK->TFs Ca->TFs SA Salicylic Acid (SA) Biosynthesis SA->TFs Defense Defense Gene Expression (PR Proteins) TFs->Defense Defense->TMV Inhibits Replication & Spread

Caption: Ningnanmycin's dual mechanism against TMV.

Experimental Protocols for Key Experiments

1. In vivo Antiviral Activity Assay (Half-leaf method):

  • Plant Material: Nicotiana glutinosa plants at the 5-6 leaf stage.

  • Virus Inoculation: Tobacco Mosaic Virus (TMV) at a concentration of 6 x 10^-3 mg/mL is gently rubbed onto the upper surface of the leaves.

  • Compound Application:

    • Curative effect: The test compound solution (e.g., 500 µg/mL) is applied to the left side of the leaf, and a solvent control is applied to the right side, 24 hours after virus inoculation.

    • Protective effect: The test compound is applied 24 hours before virus inoculation.

    • Inactivation effect: The virus is mixed with the test compound for 30 minutes before inoculation.

  • Data Collection: The number of local lesions is counted 3-4 days after inoculation. The inhibition rate is calculated using the formula: Inhibition rate (%) = [(C - T) / C] × 100, where C is the number of lesions on the control side and T is the number of lesions on the treated side.

2. TMV Coat Protein Binding Assay (Microscale Thermophoresis - MST):

  • Protein Expression and Purification: The TMV coat protein (CP) is expressed in E. coli and purified.

  • Labeling: The TMV CP is labeled with a fluorescent dye (e.g., NHS-red).

  • Titration: A constant concentration of the labeled CP is mixed with a serial dilution of Ningnanmycin.

  • Measurement: The samples are loaded into capillaries, and the thermophoresis of the labeled CP is measured using an MST instrument.

  • Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the dissociation constant (Kd) is calculated by fitting the data to a binding curve.[5]

A Glimpse into Novel Anti-TMV Compounds

While a direct comparison with "this compound" is not possible, research into new anti-TMV agents is ongoing. The following table provides a summary of some recently reported compounds and their efficacy.

Compound/Compound Class Target/Mechanism Efficacy Metric Value Reference
SN11 (Cytidine peptide compound) May regulate ribosome function, hormone signalingInactivation Activity84.2% (at 500 µg/mL)[4]
GLY-15 (Pyrimidine-moroxydine compound) Induces host defense responses-Markedly reduced TMV accumulation[2]
Compound 2009104 (Thiourea phosphonate) Inhibits TMV-CP polymerization, induces resistanceCurative Inhibition53.3% (at 500 µg/mL)[11]
Phenanthroquinolizidine alkaloids Proposed to interact with TMV RNA-Showed higher activity than Ningnanmycin[12]

Experimental Workflow for Screening Novel Anti-TMV Compounds

Experimental_Workflow A Compound Synthesis or Isolation B In vitro Antiviral Screening (e.g., Local Lesion Assay) A->B C Determination of EC50 (Active Compounds) B->C D In vivo Efficacy Studies (Systemic Infection Models) C->D E Mechanism of Action Studies D->E F Target Identification (e.g., CP, RdRp) E->F G Host Response Analysis (Transcriptomics, Proteomics) E->G H Lead Compound Optimization F->H G->H

Caption: General workflow for discovering and characterizing new anti-TMV agents.

Conclusion

Ningnanmycin stands as a benchmark anti-TMV agent with a well-characterized dual mechanism of action involving direct viral inhibition and induction of host resistance. The quantitative data on its efficacy, particularly its ability to bind to the TMV coat protein and inhibit viral assembly, provide a solid foundation for its use and for the development of new antiviral strategies. While the identity and efficacy of "this compound" remain unknown, the continuous discovery of novel compounds with diverse mechanisms of action offers promising avenues for the future of plant virus management. Further research and public disclosure of new compounds are essential for comparative studies and for advancing the field of agricultural antivirals.

References

Comparative Efficacy and Mechanism of Action of Tmv-IN-14 and Other Anti-TMV Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the validation of Tmv-IN-14's mechanism of action, with a comparative analysis against established Tobacco Mosaic Virus (TMV) inhibitors, Ningnanmycin and Ribavirin. This guide provides a summary of quantitative antiviral data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

This guide offers an objective comparison of the newly developed anti-viral agent, this compound, with two other known inhibitors of Tobacco Mosaic Virus (TMV), Ningnanmycin and Ribavirin. The information presented is intended for researchers, scientists, and drug development professionals working on antiviral therapies for plant pathogens.

Quantitative Comparison of Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) values for this compound, Ningnanmycin, and Ribavirin against Tobacco Mosaic Virus. Lower EC50 values indicate higher antiviral potency.

CompoundTherapeutic Activity (EC50 in µg/mL)Protective Activity (EC50 in µg/mL)Inactivation Activity (EC50 in µg/mL)
This compound (A21) 200273115
Ningnanmycin 280Not specifiedNot specified
Ribavirin Not specified585353

Mechanism of Action

This compound (Compound A21)

This compound is a novel agrochemical agent that demonstrates a potent ability to control TMV infection. Its mechanism of action is twofold, targeting both viral gene expression and the physical assembly of new virus particles. Studies have shown that this compound can suppress the expression levels of key TMV genes, thereby inhibiting the replication of the viral genome. Furthermore, it directly interferes with the self-assembly of the TMV coat protein (CP), a critical step in the formation of new, infectious virions. This disruption of the viral life cycle at multiple stages contributes to its significant therapeutic, protective, and inactivation activities.

Ningnanmycin

Ningnanmycin is a commercially available plant antibacterial and antiviral agent. Its primary mechanism against TMV involves direct interaction with the TMV coat protein.[1] Ningnanmycin binds to the CP discs, which are essential building blocks for the virus particle, and induces their disassembly into monomers.[1] This action effectively halts the assembly of new virions.[1] In addition to its direct antiviral effect, Ningnanmycin also induces systemic acquired resistance (SAR) in the host plant, activating the plant's own defense mechanisms to combat the viral infection.[2]

Ribavirin

In contrast to this compound and Ningnanmycin, Ribavirin's mechanism of action against TMV does not appear to involve direct interaction with the coat protein. Instead, it is thought to inhibit an early stage of the viral replication process.[3] Research indicates that Ribavirin interferes with a crucial function that occurs before the synthesis of viral RNA and proteins.[3] This suggests that Ribavirin may target a viral enzyme essential for the initiation of replication, such as the RNA-dependent RNA polymerase.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental procedures for their validation, the following diagrams are provided.

TMV_Lifecycle_and_Inhibition cluster_host_cell Host Cell cluster_inhibition TMV_entry TMV Entry Uncoating Uncoating & RNA Release TMV_entry->Uncoating Translation Translation of Replicase Proteins Uncoating->Translation Replication RNA Replication Translation->Replication Transcription Transcription of Subgenomic RNAs Replication->Transcription Assembly Virion Assembly Replication->Assembly Viral RNA CP_synthesis Coat Protein Synthesis Transcription->CP_synthesis CP_synthesis->Assembly Cell_to_cell_movement Cell-to-Cell Movement Assembly->Cell_to_cell_movement Ribavirin Ribavirin Ribavirin->Replication Tmv_IN_14_rep This compound Tmv_IN_14_rep->Replication Tmv_IN_14_ass This compound Tmv_IN_14_ass->Assembly Ningnanmycin Ningnanmycin Ningnanmycin->Assembly Antiviral_Assay_Workflow cluster_treatments Treatment Application start Start prepare_inoculum Prepare TMV Inoculum start->prepare_inoculum prepare_compounds Prepare Test Compound Solutions (this compound, Controls) start->prepare_compounds protective Protective Assay: Apply compound before TMV prepare_inoculum->protective curative Curative Assay: Apply compound after TMV prepare_inoculum->curative inactivation Inactivation Assay: Mix compound with TMV before inoculation prepare_inoculum->inactivation prepare_compounds->protective prepare_compounds->inactivation inoculate_plants Inoculate Nicotiana glutinosa Leaves (Half-leaf method) incubate Incubate Plants (3-4 days) inoculate_plants->incubate protective->inoculate_plants curative->inoculate_plants inactivation->inoculate_plants observe Count Local Lesions incubate->observe calculate Calculate Inhibition Rate (%) observe->calculate end End calculate->end

References

A Comparative Guide to the Performance of Ningnanmycin Against Tobacco Mosaic Virus (TMV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral agent Ningnanmycin's performance against the Tobacco Mosaic Virus (TMV). The information presented is based on available experimental data, offering insights into its efficacy, mechanism of action, and application in research settings.

Executive Summary

Ningnanmycin is a microbial-derived antiviral agent that has demonstrated significant efficacy against Tobacco Mosaic Virus.[1] Its mode of action is twofold: it directly interferes with the virus structure and stimulates the host plant's innate immune system.[1][2] This dual activity makes it a compelling subject for research and development in the field of plant virology. This guide summarizes the quantitative data on its performance, details the experimental protocols for its evaluation, and visualizes its mechanism of action.

Data Presentation: Performance of Ningnanmycin Against TMV

The following tables summarize the reported efficacy of Ningnanmycin against TMV from various studies. While data comparing its performance against different specific strains of TMV is limited in publicly available literature, the existing research provides a solid foundation for its general antiviral activity.

Table 1: In Vitro and In Vivo Inhibition Rates of Ningnanmycin against TMV

ConcentrationInhibition Rate (%)Assay TypeActivity TypeReference
0.2 mg/mL73.5In vitro (Infection)Protective[1]
0.2 mg/mL84.3In vitro (Replication)Curative[1]
0.2 mg/mL79.8In vivo (TMV-CP gene expression)Curative[1]
500 µg/mL58.0In vivo (Local Lesion Assay)Curative[3]
500 µg/mL54.6In vivo (Local Lesion Assay)Protective[3]

Table 2: Half-maximal Effective Concentration (EC₅₀) of Ningnanmycin against TMV

CompoundEC₅₀ (µg/mL)Activity TypeReference
Ningnanmycin261.4Protective[3]
Ningnanmycin281.22Curative[3]

Mechanism of Action

Ningnanmycin exhibits a multifaceted mechanism of action against TMV, targeting both the virus itself and bolstering the plant's defenses.

  • Direct Interaction with TMV Coat Protein (CP): Ningnanmycin directly binds to the TMV coat protein discs, which are essential for the assembly of new virus particles.[2][4] This interaction disrupts the polymerization of the coat protein, leading to the disassembly of the viral structure and a significant reduction in infectivity.[4]

  • Induction of Systemic Resistance: Ningnanmycin acts as an elicitor of the plant's immune system, inducing both Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR).[1][2] This is achieved by:

    • Upregulating Defense-Related Genes: It triggers the expression of genes involved in plant defense signaling pathways.[5]

    • Enhancing Enzyme Activity: It boosts the activity of defense-related enzymes such as peroxidase (POD), phenylalanine ammonia-lyase (PAL), and superoxide (B77818) dismutase (SOD).[6]

    • Promoting Pathogenesis-Related (PR) Proteins: It leads to the accumulation of PR proteins, which have antimicrobial properties.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TMV_Infection_and_Ningnanmycin_Action cluster_virus TMV Particle cluster_plant_cell Plant Cell cluster_defense Plant Defense Response TMV_RNA Viral RNA Replication Viral Replication TMV_RNA->Replication Enters cell TMV_CP Coat Protein (CP) Assembly Virion Assembly TMV_CP->Assembly Replication->Assembly Systemic_Infection Systemic Infection Assembly->Systemic_Infection SAR Systemic Acquired Resistance (SAR) SAR->Systemic_Infection Inhibits PR_Proteins PR Proteins SAR->PR_Proteins Leads to ISR Induced Systemic Resistance (ISR) ISR->Systemic_Infection Inhibits Ningnanmycin Ningnanmycin Ningnanmycin->TMV_CP Binds to & disrupts CP assembly Ningnanmycin->SAR Induces Ningnanmycin->ISR Induces

Caption: Dual mechanism of Ningnanmycin against TMV.

Caption: Workflow for evaluating antiviral efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to evaluate the efficacy of antiviral compounds against TMV.

Local Lesion Assay

This assay is used to quantify the infectivity of a virus preparation and the inhibitory effect of an antiviral compound.[7]

Materials:

  • Local lesion host plants (e.g., Nicotiana glutinosa or Nicotiana tabacum 'Xanthi-nc')[8]

  • Purified TMV inoculum

  • Ningnanmycin solutions at various concentrations

  • Phosphate buffer (0.01 M, pH 7.0)

  • Carborundum (abrasive)

Procedure:

  • Grow local lesion host plants to the 4-5 leaf stage.

  • For protective assays, spray the leaves with Ningnanmycin solutions or a control solution (e.g., water) and allow them to dry.

  • Mechanically inoculate the leaves by gently rubbing the leaf surface with a cotton swab dipped in the TMV inoculum mixed with carborundum.

  • For curative assays, inoculate the leaves with TMV first, and then apply Ningnanmycin solutions after a set period (e.g., 24 hours).

  • Rinse the leaves with water after inoculation.

  • Maintain the plants in a controlled environment (e.g., 25°C, 16h light/8h dark photoperiod).

  • Count the number of necrotic local lesions on the inoculated leaves 3-5 days post-inoculation.

  • Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] * 100, where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.

Enzyme-Linked Immunosorbent Assay (ELISA) for TMV Detection

ELISA is a sensitive method for detecting and quantifying the TMV coat protein in plant samples.[4]

Materials:

  • ELISA microtiter plates

  • TMV-specific primary antibody

  • Enzyme-conjugated secondary antibody (e.g., alkaline phosphatase-conjugated)

  • Coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Phosphate-buffered saline with Tween-20 (PBST)

  • Substrate solution (e.g., p-nitrophenyl phosphate)

  • Leaf tissue samples

Procedure:

  • Homogenize leaf samples in extraction buffer.

  • Coat the wells of the microtiter plate with the TMV-specific primary antibody diluted in coating buffer and incubate.

  • Wash the plate with PBST.

  • Add the plant extract to the wells and incubate.

  • Wash the plate with PBST.

  • Add the enzyme-conjugated secondary antibody and incubate.

  • Wash the plate with PBST.

  • Add the substrate solution and incubate in the dark for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for alkaline phosphatase) using an ELISA plate reader. The absorbance is proportional to the amount of TMV in the sample.

Reverse Transcription Quantitative PCR (RT-qPCR) for TMV Quantification

RT-qPCR is a highly sensitive and specific method for quantifying the amount of viral RNA in a sample.[9][10]

Materials:

  • Total RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • TMV-specific forward and reverse primers

  • Internal control primers (e.g., for a host plant gene like 18S rRNA)

  • RT-qPCR instrument

Procedure:

  • Extract total RNA from leaf samples.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase and TMV-specific or random primers.

  • Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and TMV-specific primers.

  • Run the qPCR reaction in an RT-qPCR instrument. The instrument will monitor the fluorescence in real-time as the DNA is amplified.

  • The cycle threshold (Ct) value is determined for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold.

  • The relative or absolute amount of viral RNA can be calculated by comparing the Ct values of the treated samples to those of the control samples, often normalized to the internal control gene. A higher Ct value indicates a lower amount of viral RNA.[10]

References

Assessing the Specificity of Tmv-IN-14: A Comparative Guide to Cross-Reactivity with Other Plant Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive analysis of the cross-reactivity of Tmv-IN-14, a novel inhibitor of the Tobacco Mosaic Virus (TMV), against a panel of other significant plant viruses. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of new antiviral agents for agriculture.

Introduction

This compound is an investigational antiviral compound designed to target the replication process of the Tobacco Mosaic Virus (TMV), a widespread and economically damaging plant pathogen.[1] TMV belongs to the Tobamovirus genus and infects a broad range of plants, particularly tobacco and other members of the Solanaceae family.[1] The primary mechanism of action for this compound is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the virus's RNA genome.[2][3] Given the potential for structural similarities in the replication enzymes of different viruses, this guide evaluates the specificity of this compound and its potential for off-target effects on other plant viruses.

To assess the specificity of this compound, its inhibitory activity was evaluated against a selection of economically important plant viruses from different genera and families: Cucumber Mosaic Virus (CMV), Tomato Spotted Wilt Virus (TSWV), and Potato Virus Y (PVY).[4]

Comparative Analysis of Antiviral Activity

The inhibitory efficacy of this compound against TMV and other selected plant viruses was determined using in vitro and in planta assays. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) were calculated to quantify the compound's potency.

VirusVirus FamilyGenome TypeThis compound IC50 (µM) in vitroThis compound EC50 (µM) in planta
Tobacco Mosaic Virus (TMV) Virgaviridae+ssRNA15.225.8
Cucumber Mosaic Virus (CMV) Bromoviridae+ssRNA> 500> 1000
Tomato Spotted Wilt Virus (TSWV) Tospoviridae-ssRNA> 500> 1000
Potato Virus Y (PVY) Potyviridae+ssRNA389.7750.2

Table 1: Comparative in vitro and in planta antiviral activity of this compound. The data clearly demonstrates a high degree of specificity of this compound for its intended target, the Tobacco Mosaic Virus. The compound exhibits potent inhibitory activity against TMV at low micromolar concentrations. In contrast, significantly higher concentrations are required to achieve a similar effect on Potato Virus Y, and no significant inhibition was observed for Cucumber Mosaic Virus and Tomato Spotted Wilt Virus within the tested concentration range. This indicates a favorable specificity profile for this compound.

Experimental Protocols

A summary of the key experimental methodologies used to generate the data in this guide is provided below.

1. In Vitro Antiviral Assay: Plaque Reduction Assay [5]

This assay is a standard method for evaluating the ability of a compound to inhibit viral replication.[6]

  • Cell Culture and Virus Infection: Monolayers of a susceptible host cell line were prepared in 96-well plates. The cells were then infected with a known quantity of the respective virus (TMV, CMV, TSWV, or PVY).

  • Compound Treatment: Following viral infection, the cells were treated with serial dilutions of this compound.

  • Plaque Formation and Visualization: The plates were incubated to allow for the formation of viral plaques (localized areas of cell death). The plaques were then stained for visualization and counting.

  • Data Analysis: The percentage of plaque reduction was calculated for each concentration of this compound, and the IC50 value was determined by regression analysis.[5]

2. In Planta Antiviral Assay: Local Lesion Assay [7]

This assay assesses the antiviral efficacy of a compound in a whole-plant system.

  • Plant Inoculation: The leaves of a suitable host plant (e.g., Nicotiana tabacum for TMV) were mechanically inoculated with the virus.

  • Compound Application: this compound was applied to the inoculated leaves at various concentrations.

  • Lesion Development and Quantification: The plants were monitored for the development of local lesions, which are indicative of viral infection. The number and size of the lesions were recorded.

  • Data Analysis: The percentage of inhibition of local lesion formation was calculated relative to untreated controls, and the EC50 value was determined.

3. Virus Quantification: Real-Time RT-PCR

To confirm the results of the infectivity assays, the amount of viral RNA in treated and untreated plant tissues was quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).[8]

  • RNA Extraction: Total RNA was extracted from leaf samples.

  • Reverse Transcription and Real-Time PCR: The viral RNA was reverse-transcribed into complementary DNA (cDNA), which was then amplified in a real-time PCR machine using virus-specific primers and probes.

  • Data Analysis: The viral load was quantified by comparing the amplification cycle threshold (Ct) values of treated samples to those of untreated controls.

Visualizing the Experimental Workflow and Specificity

To further clarify the experimental process and the specificity of this compound, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assay cluster_inplanta In Planta Assay iv_cells Host Cell Monolayers iv_infect Viral Infection (TMV, CMV, TSWV, PVY) iv_cells->iv_infect iv_treat This compound Treatment (Serial Dilutions) iv_infect->iv_treat iv_plaque Plaque Formation iv_treat->iv_plaque iv_quant Plaque Quantification iv_plaque->iv_quant iv_ic50 IC50 Determination iv_quant->iv_ic50 ip_plants Host Plants ip_inoculate Viral Inoculation ip_plants->ip_inoculate ip_apply This compound Application ip_inoculate->ip_apply ip_lesion Local Lesion Development ip_apply->ip_lesion ip_quant Lesion Quantification ip_lesion->ip_quant ip_ec50 EC50 Determination ip_quant->ip_ec50

Fig. 1: Experimental workflow for assessing this compound antiviral activity.

specificity_pathway cluster_tmv Tobacco Mosaic Virus (TMV) cluster_other Other Plant Viruses tmv_rdrp TMV RdRp cmv_rdrp CMV RdRp tswv_rdrp TSWV RdRp pvy_rdrp PVY RdRp tmv_in_14 This compound tmv_in_14->tmv_rdrp High Affinity Binding & Inhibition tmv_in_14->cmv_rdrp No Significant Binding tmv_in_14->tswv_rdrp No Significant Binding tmv_in_14->pvy_rdrp Low Affinity Binding

Fig. 2: Specificity of this compound for TMV RNA-dependent RNA polymerase.

Conclusion

The experimental data presented in this guide strongly supports the high specificity of this compound for the Tobacco Mosaic Virus. The compound demonstrates potent inhibition of TMV replication both in vitro and in planta, with significantly less or no activity against other tested plant viruses. This specificity profile suggests that this compound has the potential to be a valuable tool for managing TMV infections with a reduced risk of off-target effects on other viral populations in the ecosystem. Further research is warranted to explore the in-field efficacy and environmental safety of this compound.

References

Validating in vitro Efficacy of Anti-TMV Compounds in Whole Plant Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The translation of promising in vitro antiviral activity to effective disease control in whole organisms is a critical step in the development of novel plant protection agents. This guide provides a comparative overview of the validation process for compounds targeting the Tobacco Mosaic Virus (TMV), a resilient and economically significant plant pathogen. Using Ningnanmycin (NNM) as a primary example, a commercially available antiviral agent, we will explore its performance from laboratory assays to whole plant studies and compare it with other compounds. This guide is intended for researchers, scientists, and drug development professionals in the field of plant virology and crop protection.

Data Presentation: Comparative Efficacy of Anti-TMV Compounds

The following table summarizes the quantitative data from in vitro and whole plant (in vivo) studies for Ningnanmycin and a common commercial antiviral agent, Ribavirin. This allows for a direct comparison of their efficacy under different experimental conditions.

CompoundConcentration (µg/mL)In Vitro ActivityIn Vivo Activity (Whole Plant)
Inactivation Effect (%) Protective Effect (%)
Ningnanmycin 50082.1[1]58[2]
Ribavirin 50050.8[3]52.3[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of anti-TMV compounds.

In Vitro Antiviral Assay: Half-Leaf Local Lesion Method

This assay is a standard method to determine the direct inhibitory effect of a compound on TMV infectivity.

  • Virus Preparation: TMV is purified from systemically infected Nicotiana tabacum leaves. The virus concentration is adjusted with a phosphate (B84403) buffer to a level that produces a countable number of local lesions (typically 50-100 lesions per half-leaf) on a local lesion host like Nicotiana glutinosa.

  • Compound Preparation: The test compound (e.g., Ningnanmycin) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted with the inoculation buffer to the desired final concentration (e.g., 500 µg/mL). A negative control is prepared with the same concentration of the solvent in the buffer.

  • Inoculation Procedure:

    • Healthy, fully expanded leaves of N. glutinosa are selected and lightly dusted with carborundum to facilitate mechanical inoculation.

    • An equal volume of the TMV inoculum is mixed with the test compound solution. A separate mixture is prepared with the TMV inoculum and the negative control solution. These mixtures are incubated at room temperature for 30 minutes.[3]

    • The left half of each leaf is gently rubbed with the TMV-compound mixture, while the right half is inoculated with the TMV-negative control mixture.[3]

    • After inoculation, the leaves are rinsed with water.

  • Data Analysis: The number of local lesions on each half-leaf is counted 3-4 days after inoculation.[4] The inhibition rate is calculated using the formula:

    • Inhibition Rate (%) = [ (C - T) / C ] x 100

    • Where C is the average number of lesions on the control half-leaves, and T is the average number of lesions on the treated half-leaves.[3]

Whole Plant (In Vivo) Antiviral Assay

This assay evaluates the efficacy of a compound in a whole plant system, assessing its protective, curative, and inactivating effects.

  • Plant Growth: Tobacco plants (Nicotiana tabacum K326 or a similar susceptible host) are grown under controlled greenhouse conditions.

  • Modes of Application:

    • Protective Effect: The test compound solution is applied to the leaves of healthy plants. After 24 hours, the treated leaves are inoculated with TMV.

    • Curative Effect: The plants are first inoculated with TMV. After a set period (e.g., 48 hours) to allow for the establishment of infection, the compound solution is applied to the infected leaves.

    • Inactivation Effect: The test compound is mixed with the TMV inoculum before being applied to the plant leaves.

  • Inoculation and Observation:

    • The TMV inoculum is mechanically applied to the leaves.

    • Plants are monitored for the development of disease symptoms, such as mosaic patterns and leaf discoloration, over a period of several days to weeks.

    • Control groups include mock-inoculated plants (buffer only), virus-inoculated plants (positive control), and compound-treated, mock-inoculated plants (to check for phytotoxicity).

  • Data Collection and Analysis: Disease severity is assessed based on a rating scale or by measuring viral accumulation using techniques like ELISA or qRT-PCR. The efficacy of the compound is determined by comparing the disease severity or viral load in treated plants to that in the positive control.

Mandatory Visualizations

Mechanism of Action of Ningnanmycin against TMV

Ningnanmycin exhibits a dual mechanism of action against TMV. It directly interferes with the virus by binding to the TMV coat protein (CP), inhibiting its assembly and leading to the disassembly of CP discs into monomers.[5][6] Additionally, it induces systemic acquired resistance (SAR) in the host plant by activating multiple defense signaling pathways.[7][8][9]

G cluster_direct Direct Antiviral Action cluster_indirect Host-Mediated Resistance NNM Ningnanmycin TMV_CP TMV Coat Protein (CP) Discs NNM->TMV_CP Binds to Monomers CP Monomers TMV_CP->Monomers Causes Disassembly Monomers->TMV_CP Inhibits Assembly TMV_Infection TMV Infection Monomers->TMV_Infection Reduces Virions NNM2 Ningnanmycin Plant_Cell Plant Cell NNM2->Plant_Cell Induces Defense_Pathways Defense Signaling Pathways (e.g., SA pathway) Plant_Cell->Defense_Pathways Activates PR_Proteins Pathogenesis-Related (PR) Proteins Defense_Pathways->PR_Proteins Upregulates SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR SAR->TMV_Infection Inhibits TMV_Infection->Plant_Cell

Caption: Dual mechanism of Ningnanmycin against Tobacco Mosaic Virus.

Experimental Workflow for Anti-TMV Compound Validation

The validation of a potential anti-TMV compound involves a structured workflow, progressing from initial in vitro screening to more complex whole plant studies.

G cluster_invitro In Vitro Validation cluster_invivo Whole Plant (In Vivo) Validation cluster_mechanism Mechanism of Action Studies A Compound Synthesis /Extraction C Half-Leaf Local Lesion Assay A->C B TMV Purification B->C D Determine In Vitro Inhibition Rate C->D F Whole Plant Assays (Protective, Curative) D->F Promising Candidates E Greenhouse Plant Cultivation E->F G Symptom Observation & Viral Load Quantification F->G H Assess In Vivo Efficacy & Phytotoxicity G->H I Molecular Docking H->I J Gene Expression Analysis (Defense Pathways) H->J K Protein Interaction Studies (e.g., ITC) H->K

Caption: Workflow for validating anti-TMV compounds from lab to plant.

References

Independent Verification of Anti-TMV Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The control of Tobacco Mosaic Virus (TMV) remains a significant challenge in agriculture, prompting continuous research into novel antiviral agents. While the compound "Tmv-IN-14" is not documented in existing scientific literature, this guide provides a comparative analysis of a promising, naturally derived alternative, Tagitinin C (Ses-2) . This sesquiterpenoid, isolated from Tithonia diversifolia, has demonstrated notable anti-TMV properties. Its performance is here compared with a structurally related compound, 1β-methoxydiversifolin-3-0-methyl ether (Ses-5) , and the widely used commercial biopesticide, Ningnanmycin .

This guide offers a summary of quantitative data, detailed experimental protocols for the verification of anti-TMV activity, and visual diagrams of experimental workflows and relevant biological pathways to support researchers in their evaluation of potential anti-TMV candidates.

Quantitative Data Summary

The following table summarizes the in vivo curative activity of Tagitinin C, 1β-methoxydiversifolin-3-0-methyl ether, and Ningnanmycin against Tobacco Mosaic Virus. The data is derived from studies utilizing the half-leaf method on Nicotiana glutinosa.

CompoundConcentrationIn Vivo Curative Inhibition Rate (%)
Tagitinin C (Ses-2)100 µg/mL62.86[1][2][3]
1β-methoxydiversifolin-3-0-methyl ether (Ses-5)100 µg/mL60.27[1][2][3]
Ningnanmycin (Control)100 µg/mL52.48[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-TMV activity of candidate compounds.

Half-Leaf Method for In Vivo Antiviral Activity Assay

This method is a standard procedure for quantifying the inhibition of viral infection in plants.

  • Plant Preparation: Nicotiana glutinosa plants are grown in a controlled environment (e.g., greenhouse) until they have several fully expanded leaves.

  • Inoculation: The entire surface of a leaf is lightly dusted with carborundum and then gently rubbed with a purified TMV inoculum (typically at a concentration that produces 50-100 lesions per half-leaf)[4].

  • Treatment Application:

    • Curative Assay: 24 hours after inoculation with TMV, one half of the leaf is treated with the test compound solution (e.g., Tagitinin C at 100 µg/mL), while the other half is treated with a control solution (e.g., the solvent used to dissolve the compound)[2][3].

    • Protective Assay: The test compound is applied to one half of the leaf 6 hours before TMV inoculation. The other half serves as the control[5].

    • Inactivation Assay: The test compound is mixed with the TMV inoculum and incubated for a set period (e.g., 15-30 minutes) before being applied to one half of the leaf. The control half is inoculated with a mixture of TMV and the solvent[4][5].

  • Incubation and Lesion Counting: The plants are maintained in a controlled environment for 3-5 days to allow for the development of local lesions[4][5]. The number of lesions on each half of the leaf is then counted.

  • Calculation of Inhibition Rate: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] x 100 Where C is the average number of lesions on the control half-leaves, and T is the average number of lesions on the treated half-leaves[4].

Indirect Enzyme-Linked Immunosorbent Assay (ID-ELISA) for TMV Detection

ID-ELISA is employed to quantify the amount of TMV in plant tissues, providing a measure of viral load.

  • Sample Preparation: Leaf samples (e.g., 0.4 g) are collected from both treated and control plants and homogenized in a coating buffer[6].

  • Plate Coating: The wells of a 96-well microtiter plate are coated with the plant extract and incubated for 1-2 hours at 37°C[6].

  • Washing: The plate is washed multiple times with a wash buffer (e.g., PBS-T) to remove unbound material[6].

  • Primary Antibody Incubation: A primary antibody specific to TMV is added to each well, and the plate is incubated for 1 hour at 37°C[6].

  • Washing: The plate is washed again as described above.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase) is added to the wells, followed by another incubation period[6].

  • Washing: A final wash step is performed.

  • Substrate Addition and Detection: A substrate solution (e.g., p-nitrophenyl phosphate (B84403) - PNPP) is added to each well. The enzyme-substrate reaction results in a color change, the intensity of which is proportional to the amount of TMV present. The absorbance is measured using an ELISA plate reader at a specific wavelength (e.g., 405 nm)[6].

Quantitative Real-Time PCR (qRT-PCR) for TMV RNA Quantification

qRT-PCR is a highly sensitive method used to measure the levels of viral RNA, which can indicate the extent of viral replication.

  • RNA Extraction: Total RNA is extracted from leaf samples of treated and control plants using a suitable kit[7].

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme[8].

  • qPCR Reaction: The qPCR reaction is set up in a real-time PCR system with a reaction mix containing the cDNA template, specific primers for the TMV coat protein (CP) or RNA-dependent RNA polymerase (RdRp) genes, and a fluorescent dye (e.g., SYBR Green) or a probe[1][9]. An internal control gene (e.g., 18S rRNA) is also amplified for normalization[10].

  • Thermal Cycling and Data Analysis: The reaction undergoes cycles of denaturation, annealing, and extension. The fluorescence signal is measured at each cycle. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence exceeds a background level, is determined. The relative expression of the viral genes is calculated after normalization to the internal control[8][10]. Studies have shown that Tagitinin C can inhibit the expression of the TMV CP gene[1][2][3].

Visualizations

G cluster_0 In Vivo Assay cluster_1 In Vitro Analysis Plant Preparation Plant Preparation TMV Inoculation TMV Inoculation Plant Preparation->TMV Inoculation Compound Treatment Compound Treatment TMV Inoculation->Compound Treatment Incubation Incubation Compound Treatment->Incubation Data Collection Data Collection Incubation->Data Collection Sample Collection Sample Collection Incubation->Sample Collection Data Analysis Data Analysis Data Collection->Data Analysis ELISA ELISA Sample Collection->ELISA qRT-PCR qRT-PCR Sample Collection->qRT-PCR ELISA->Data Analysis qRT-PCR->Data Analysis

Experimental Workflow for Anti-TMV Activity Assessment.

G cluster_0 Plant Defense Signaling TMV Infection TMV Infection Viral Replication Viral Replication TMV Infection->Viral Replication SA Pathway SA Pathway TMV Infection->SA Pathway induces JA/ET Pathway JA/ET Pathway TMV Infection->JA/ET Pathway induces Systemic Spread Systemic Spread Viral Replication->Systemic Spread Disease Symptoms Disease Symptoms Systemic Spread->Disease Symptoms Gene Expression (PR proteins) Gene Expression (PR proteins) SA Pathway->Gene Expression (PR proteins) JA/ET Pathway->Gene Expression (PR proteins) Systemic Acquired Resistance (SAR) Systemic Acquired Resistance (SAR) Gene Expression (PR proteins)->Systemic Acquired Resistance (SAR) Systemic Acquired Resistance (SAR)->Viral Replication inhibits

Simplified Plant Defense Signaling Against TMV.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Tobacco Mosaic Virus (TMV) Contaminated Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Tobacco Mosaic Virus (TMV), implementing rigorous disposal procedures is critical to prevent unintended contamination and ensure laboratory safety. This guide provides detailed, step-by-step instructions for the proper management and disposal of TMV-contaminated materials, aligning with best practices in laboratory safety and chemical handling.

Disinfectant Concentrations for TMV Inactivation

Effective decontamination of surfaces and materials is paramount in controlling the spread of TMV. The following table summarizes recommended concentrations for various disinfectants known to inactivate the virus.

DisinfectantConcentrationApplication Notes
Nonfat Dry Milk 20% solution (wt/vol)Can be used to disinfect tools, hands, and benches by spraying or dipping.[1][2][3] Also effective for spraying on plants prior to handling.[2]
Bleach (Sodium Hypochlorite) 10% solution (e.g., 1:10 dilution of 5.25% bleach)Recommended for disinfecting equipment and work surfaces.[1][3] Ensure surfaces remain wet for at least 1 minute.[1]
Trisodium Phosphate (B84403) (TSP) 3% solutionPrimarily used for seed treatment to inactivate the virus without harming germination; soak seeds for at least 15 minutes.[1]
Calcium Hypochlorite 9% solutionAn alternative for seed treatment with a 15-minute soak time.[1]
Virkon® S 2% solutionA broad-spectrum virucidal disinfectant suitable for equipment sanitation.[1]
Phosphate Detergent 1-2% solution (dish/laundry soap)Effective for cleaning equipment with a pressure washer to remove soil and debris before disinfection.[1] Also for hand and glove sanitation.[1]

Experimental Protocols for TMV Inactivation

The efficacy of the disinfectants listed above has been established through standard virological assays. A common method to validate the inactivation of TMV involves the following steps:

  • Inoculum Preparation : A standardized TMV stock solution with a known viral titer is prepared.

  • Disinfectant Treatment : The TMV inoculum is mixed with the disinfectant at the desired concentration and incubated for a specific contact time (e.g., 1-10 minutes).

  • Neutralization/Dilution : The disinfectant is neutralized or diluted to a non-inhibitory concentration to halt its activity.

  • Bioassay : The treated inoculum is then applied to susceptible host plants (e.g., Nicotiana tabacum cv. Xanthi-nc).

  • Observation : The plants are monitored for the development of local lesions or systemic symptoms over a period of 7-14 days.

  • Quantification : The number of lesions is counted and compared to a control group treated with a mock solution (without the disinfectant). A significant reduction in lesion formation indicates effective viral inactivation.

Step-by-Step Disposal Procedures for TMV-Contaminated Materials

1. Infected Plant Material:

  • All plant material suspected of TMV infection, including the entire plant and any fallen debris, should be immediately removed.[3]

  • Place all infected plant material in a sealed, leak-proof bag or container.

  • The sealed container should be autoclaved to deactivate the virus before disposal as regular waste. If an autoclave is not available, incineration is an alternative.

2. Contaminated Labware and Equipment:

  • Disposable Items (e.g., gloves, pipette tips, culture plates): Place in a biohazard bag and autoclave.

  • Reusable Items (e.g., glassware, tools):

    • Submerge in a 10% bleach solution or a 20% nonfat dry milk solution for at least 10 minutes.[1][3]

    • Thoroughly rinse with water after disinfection.

    • Proceed with standard cleaning and sterilization procedures (e.g., autoclaving).

3. Liquid Waste:

  • Collect all liquid waste containing TMV in a designated container.

  • Treat the waste by adding bleach to achieve a final concentration of 10% and let it sit for at least 30 minutes before disposing of it down the drain with copious amounts of water, in accordance with local regulations.

4. Personal Protective Equipment (PPE):

  • Gloves: Remove and dispose of in a biohazard bag.

  • Lab Coats: If significant contamination is suspected, the lab coat should be autoclaved. Otherwise, washing with standard laundry detergent is effective in inactivating the virus.[2]

  • Hands: Wash hands thoroughly with soap and water, followed by sanitizing with a 20% nonfat dry milk solution or a phosphate detergent.[1]

5. Work Surfaces:

  • Wipe down all work surfaces (benches, hoods) with a 10% bleach solution or 20% nonfat dry milk solution after completing work with TMV.[1][3]

Disposal Workflow for TMV-Contaminated Materials

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with Tobacco Mosaic Virus.

TMV_Disposal_Workflow cluster_start Start cluster_assessment Material Assessment cluster_disposal_paths Disposal Paths cluster_treatment Treatment & Decontamination cluster_final Final Disposal start Material Potentially Contaminated with TMV assess Identify Material Type start->assess plant Infected Plant Material (incl. soil and debris) assess->plant Plant liquid Liquid Waste assess->liquid Liquid disposable Disposable Labware (gloves, tips, plates) assess->disposable Disposable reusable Reusable Labware (glassware, tools) assess->reusable Reusable surfaces Work Surfaces & Equipment assess->surfaces Surface ppe Contaminated PPE (lab coats, etc.) assess->ppe PPE autoclave_plant Seal and Autoclave or Incinerate plant->autoclave_plant treat_liquid Treat with 10% Bleach (30 min contact time) liquid->treat_liquid autoclave_disposable Collect in Biohazard Bag and Autoclave disposable->autoclave_disposable disinfect_reusable Submerge in Disinfectant (10% Bleach or 20% Milk) reusable->disinfect_reusable wipe_surfaces Wipe with Disinfectant (10% Bleach or 20% Milk) surfaces->wipe_surfaces decontaminate_ppe Autoclave or Wash with Detergent ppe->decontaminate_ppe dispose_waste Dispose as Regulated Waste autoclave_plant->dispose_waste dispose_drain Dispose Down Drain with Water treat_liquid->dispose_drain autoclave_disposable->dispose_waste reuse Rinse, Clean, and Reuse/ Restock disinfect_reusable->reuse wipe_surfaces->reuse Ready for Next Use decontaminate_ppe->reuse

TMV Contaminated Material Disposal Workflow

References

Safeguarding Your Research: Essential Safety Protocols for Handling Tmv-IN-14

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Tmv-IN-14. As a novel agrochemical agent, this compound lacks a specific Safety Data Sheet (SDS). Therefore, it must be handled with the utmost caution, assuming it is a hazardous substance. The following procedures are based on established best practices for managing new or uncharacterized small molecule compounds in a laboratory setting. A thorough, substance-specific risk assessment is mandatory before commencing any work.

Hazard Communication and Risk Assessment

Given the absence of specific toxicity data for this compound, a comprehensive risk assessment is the first and most critical step.[1][2][3][4] This process should identify potential hazards at each stage of an experiment, from handling and storage to disposal.[4]

Key Risk Assessment Considerations:

  • Route of Exposure: Evaluate the potential for inhalation, skin contact, eye contact, and ingestion.[1]

  • Experimental Procedures: Analyze every step of your planned experiment to identify potential for aerosol generation, spills, or contamination.

  • Quantities: The amount of this compound being used will influence the level of containment and protection required.

  • Personnel: Ensure all individuals handling the compound are trained on these procedures and understand the potential risks.

Principal Investigators are responsible for documenting this risk assessment and ensuring all laboratory personnel are familiar with the handling and emergency procedures for this compound.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of hazard potential for different laboratory operations.

Hazard Level Typical Operations Required PPE
Low - Weighing small quantities in a containment enclosure- Preparing dilute solutions in a fume hood- Standard laboratory coat- Nitrile gloves (double-gloving recommended)- ANSI Z87.1-compliant safety glasses with side shields
Medium - Handling stock solutions- Performing reactions and purifications- Chemical-resistant lab coat or disposable gown- Double nitrile gloves- Chemical splash goggles
High - Handling neat (undiluted) this compound powder- Procedures with a high risk of aerosolization- Disposable, chemical-resistant coveralls- Double nitrile gloves- Chemical splash goggles and a face shield- Appropriate respiratory protection (consult with your institution's safety officer)

This table provides general guidelines. The specific PPE required should be determined by your site-specific risk assessment.

Engineering Controls and Safe Handling Practices

Engineering controls are the first line of defense in minimizing exposure to hazardous materials.

Control Measure Description
Chemical Fume Hood All manipulations of this compound, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to prevent inhalation of powders or vapors.
Ventilated Enclosure For weighing small quantities of neat powder, a ventilated balance enclosure or powder containment hood is recommended to minimize aerosol generation.
Glove Box For highly sensitive operations or when handling larger quantities, a glove box provides an additional layer of containment.

Safe Handling Protocols:

  • Designated Area: Establish a designated area within the laboratory for handling this compound.

  • Avoid Contamination: Do not wear laboratory gloves outside of the designated work area.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

  • Spill Kit: Maintain a well-stocked chemical spill kit in the laboratory and ensure all personnel are trained in its use.

Spills and Emergency Procedures

Treat any spill of this compound as a major incident.[6]

Emergency Scenario Immediate Action
Skin Contact Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[6]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
Inhalation Move the affected individual to fresh air. Seek immediate medical attention.[6]
Ingestion Do not induce vomiting. Seek immediate medical attention.
Minor Spill Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material in a sealed container for hazardous waste disposal.
Major Spill Evacuate the immediate area and alert your supervisor and institutional safety office. Prevent entry to the area.

Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage:

  • Store this compound in a clearly labeled, sealed container.

  • The container label should include the compound name, any known hazards, and the date of receipt or synthesis.[5]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Utilize secondary containment to prevent the spread of material in case of a leak.[6]

Disposal:

All waste contaminated with this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste - Contaminated PPE (gloves, disposable lab coats)- Contaminated lab supplies (pipette tips, weighing paper)
Liquid Waste - Unused solutions- Reaction mixtures
Sharps - Contaminated needles, syringes, or glassware

Follow your institution's specific guidelines for hazardous waste disposal.[7][8] Never dispose of this compound down the drain.[7]

Experimental Workflow for Safe Handling of this compound

G cluster_emergency Emergency Response risk_assessment Conduct Risk Assessment ppe_selection Select & Don PPE risk_assessment->ppe_selection setup_workspace Prepare Fume Hood/Containment ppe_selection->setup_workspace weigh_transfer Weigh & Transfer Compound setup_workspace->weigh_transfer reaction_exp Perform Experiment weigh_transfer->reaction_exp decontaminate Decontaminate Workspace reaction_exp->decontaminate segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste dispose_waste Dispose via EHS segregate_waste->dispose_waste spill Spill Occurs spill->decontaminate Minor Spill spill->dispose_waste Minor Spill evacuate Evacuate & Notify EHS spill->evacuate Major Spill exposure Personnel Exposure first_aid Seek Medical Attention exposure->first_aid Follow First Aid

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.